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  • Product: (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
  • CAS: 872715-15-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, incorporating a protected amine on a pyrrolidine scaffold, makes it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, detailed synthetic protocols, analytical characterization, and its applications in the development of novel therapeutics.

Chemical Identity and Physical Properties

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is the hydrochloride salt of the Cbz-protected (R)-3-(aminomethyl)pyrrolidine. The presence of the chiral center at the 3-position of the pyrrolidine ring is a key feature, allowing for stereospecific interactions with biological targets.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name benzyl N-[(3R)-pyrrolidin-3-ylmethyl]carbamate;hydrochloridePubChem[1]
CAS Number 884653-79-6PubChem[1]
Molecular Formula C₁₃H₁₉ClN₂O₂BLD Pharm[2]
Molecular Weight 270.76 g/mol BLD Pharm[2]
Appearance White to off-white solid (predicted)N/A
Melting Point Not experimentally determined in available literatureN/A
Solubility Soluble in organic solvents (predicted)N/A
Storage Sealed in dry, room temperatureBLD Pharm[2]

Synthesis and Purification

The synthesis of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride typically involves the protection of the amino group of (R)-3-(aminomethyl)pyrrolidine with a carboxybenzyl (Cbz or Z) group, followed by conversion to the hydrochloride salt. The chirality of the starting material is crucial for obtaining the desired (R)-enantiomer.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: Cbz protection of the primary amine and subsequent salt formation.

SynthesisWorkflow Start (R)-3-(Aminomethyl)pyrrolidine Protection Cbz Protection Start->Protection CbzCl Benzyl Chloroformate (Cbz-Cl) / Base CbzCl->Protection Intermediate (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate Protection->Intermediate SaltFormation Salt Formation Intermediate->SaltFormation HCl HCl in organic solvent HCl->SaltFormation Product (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride SaltFormation->Product

General synthetic workflow for the target compound.
Detailed Experimental Protocol

This is a representative protocol based on standard organic synthesis procedures for similar compounds.

Step 1: Synthesis of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate

  • To a stirred solution of (R)-3-(aminomethyl)pyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA).

  • Slowly add a solution of benzyl chloroformate (Cbz-Cl, 1.05 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Formation of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

  • Dissolve the purified (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • A precipitate will form. Continue stirring for 30-60 minutes.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride as a solid.

Analytical Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expected signals would include aromatic protons from the benzyl group (around 7.3 ppm), a singlet for the benzylic CH₂ protons (around 5.1 ppm), and multiplets for the pyrrolidine ring and the methylene group adjacent to the carbamate. The NH protons would likely appear as broad signals.

  • ¹³C NMR: Expected signals would include those for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the pyrrolidine ring.

3.2. Infrared (IR) Spectroscopy

Key expected IR absorption bands would be:

  • N-H stretching (carbamate): ~3300 cm⁻¹

  • C=O stretching (carbamate): ~1690 cm⁻¹

  • C-N stretching: ~1250 cm⁻¹

  • Aromatic C-H stretching: ~3030 cm⁻¹

3.3. Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak for the free base, (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate.

Applications in Drug Discovery and Medicinal Chemistry

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[3]

Role as a Chiral Intermediate

The defined stereochemistry at the C3 position of the pyrrolidine ring is critical for enantioselective synthesis. This allows for the development of stereochemically pure drug candidates, which often exhibit improved potency and reduced off-target effects compared to their racemic counterparts.

Utility of the Cbz Protecting Group

The carboxybenzyl (Cbz) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. This allows for the selective modification of other parts of the molecule while the amine remains protected.

Incorporation into Biologically Active Scaffolds

The primary amine, once deprotected, can be further functionalized to introduce various pharmacophoric elements. This versatility makes (R)-3-(aminomethyl)pyrrolidine derivatives valuable in the construction of compounds targeting a diverse range of biological targets, including enzymes, receptors, and ion channels. The pyrrolidine moiety itself can contribute to the binding affinity and pharmacokinetic properties of the final compound.[3]

Safety and Handling

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the presence of a readily cleavable protecting group make it an important tool for medicinal chemists and drug discovery scientists. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

  • Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry, 65(17), 11703–11725. [Link]

  • Royal Society of Chemistry. (2017). Supplementary Material for: A mild and efficient one-pot synthesis of amides from aldehydes and N-chloro-N-sodio carbamates. [Link]

  • PubChem. (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. benzyl N-(1-pyrrolidin-3-ylpropyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (2002). BENZYL N-(ISOPROPOXYMETHYL)CARBAMATE. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4945. [Link]

  • Google Patents. (2012). Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S).
  • Royal Society of Chemistry. (2015). Supporting Information for: A practical and efficient synthesis of amides via oxidation of primary alcohols catalyzed by a copper/TEMPO system. [Link]

  • MDPI. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • Royal Society of Chemistry. (2018). SUPPORTING INFORMATION for: A simple and efficient method for the synthesis of carbamates from alcohols and urea using a deep eutectic solvent. [Link]

  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. [Link]

  • Ark Pharm, Inc. (r)-Benzyl methyl(pyrrolidin-3-yl)carbamate. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride in Various Solvents

This guide provides a comprehensive overview of the solubility characteristics of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, a key intermediate in pharmaceutical synthesis. Understanding the solubility of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This document delves into the theoretical principles governing its solubility, provides predicted solubility profiles in a range of common laboratory solvents, and offers detailed, field-proven experimental protocols for determining its solubility with high fidelity.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the journey of a drug candidate from discovery to market. For a compound like (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, its solubility profile dictates the choice of solvents for synthesis and purification, influences its bioavailability in preclinical studies, and guides the development of stable and effective pharmaceutical formulations. A comprehensive understanding of its behavior in different solvent systems is therefore not just advantageous, but essential for efficient and successful drug development.

Physicochemical Properties of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

A foundational understanding of the molecule's intrinsic properties is paramount to predicting its solubility.

PropertyValueSource
Chemical Formula C₁₂H₁₇ClN₂O₂[1]
Molecular Weight 256.73 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available
pKa Not available (amine predicted to be basic)General chemical principles

The structure of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride incorporates several key functional groups that govern its solubility:

  • Aromatic Benzyl Group: This nonpolar moiety contributes to solubility in organic solvents.

  • Carbamate Linkage: This polar group can participate in hydrogen bonding.

  • Pyrrolidine Ring: A cyclic amine which, in its hydrochloride salt form, is highly polar and capable of strong interactions with polar solvents.

  • Hydrochloride Salt: The presence of the hydrochloride salt of the pyrrolidine nitrogen significantly increases the polarity of the molecule and is expected to enhance its solubility in polar protic solvents, particularly water.[2][3]

Predicted Solubility Profile

Table of Predicted Solubilities:

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticHighThe hydrochloride salt of the amine is ionic and will readily dissolve in water through ion-dipole interactions and hydrogen bonding.[2]
MethanolPolar ProticHighMethanol is a polar protic solvent capable of hydrogen bonding and solvating the ionic hydrochloride salt.
EthanolPolar ProticModerate to HighSimilar to methanol, but the slightly longer alkyl chain may slightly reduce its solvating power for highly polar salts.
IsopropanolPolar ProticModerateThe bulkier alkyl group of isopropanol may hinder efficient solvation of the ionic salt, leading to lower solubility compared to methanol and ethanol.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for many polar and ionic compounds.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is a highly polar aprotic solvent capable of solvating the carbamate and the ionic portion of the molecule.
AcetonitrilePolar AproticModerate to LowWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO and DMF, which may limit its ability to dissolve the hydrochloride salt.
Dichloromethane (DCM)NonpolarLow to Very LowDCM is a nonpolar solvent and is not expected to effectively solvate the highly polar hydrochloride salt.
TolueneNonpolarVery LowAs a nonpolar aromatic solvent, toluene is unlikely to dissolve the polar and ionic components of the molecule.
HexaneNonpolarInsolubleHexane is a nonpolar aliphatic solvent and is predicted to be a very poor solvent for this compound.

Factors Influencing Solubility

Several factors can significantly impact the solubility of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride:

  • pH: In aqueous solutions, the pH will have a profound effect. At lower pH, the amine will be fully protonated, favoring solubility. As the pH increases towards the pKa of the pyrrolidinium ion, the free base will begin to form, which is expected to be significantly less water-soluble and may precipitate.

  • Temperature: For most solid solutes, solubility increases with temperature. This can be leveraged during recrystallization procedures for purification.

  • Common Ion Effect: In aqueous solutions containing chloride ions (e.g., from added NaCl or HCl), the solubility of the hydrochloride salt may be suppressed due to the common ion effect, which shifts the dissolution equilibrium towards the solid salt.[4][5]

  • Polymorphism: The crystalline form of the solid can influence its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The two most common methods employed in the pharmaceutical industry are thermodynamic and kinetic solubility assays.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard".[6]

Principle: An excess of the solid compound is equilibrated with the solvent of interest until the concentration of the dissolved compound in the supernatant is constant.

Detailed Protocol:

  • Preparation: Accurately weigh an excess amount of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride into a glass vial.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent agitation.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vial at high speed or filter the suspension through a low-binding filter (e.g., PVDF).

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

  • Calculation: Construct a calibration curve using standards of known concentrations to determine the concentration of the compound in the diluted supernatant. Back-calculate to determine the solubility in the original solvent, expressed in mg/mL or µg/mL.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification weigh Weigh excess solid add_solvent Add precise volume of solvent weigh->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate separate Centrifuge or Filter agitate->separate dilute Dilute supernatant separate->dilute hplc HPLC-UV Analysis dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Thermodynamic solubility determination workflow.

Kinetic Solubility (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds.[8][9][10]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The concentration at which precipitation is first observed (measured by an increase in turbidity) is taken as the kinetic solubility.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a short period (e.g., 1-2 hours).

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Logical Flow for Solubility Method Selection

G start Start: Need Solubility Data stage Drug Development Stage? start->stage early Early Discovery (HTS) stage->early High Throughput Needed late Lead Optimization / Pre-formulation stage->late High Accuracy Needed kinetic Kinetic Solubility (Turbidimetric) early->kinetic thermo Thermodynamic Solubility (Shake-Flask) late->thermo end End: Solubility Data Obtained kinetic->end thermo->end

Caption: Decision tree for selecting a solubility assay.

Conclusion and Recommendations

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is predicted to be a polar compound with high solubility in polar protic solvents like water and methanol, and polar aprotic solvents such as DMSO and DMF. Its solubility is expected to be limited in nonpolar organic solvents. For practical applications, it is highly recommended to experimentally determine the solubility in the specific solvent systems relevant to your process. The thermodynamic shake-flask method will provide the most accurate and reliable data for process development and formulation, while the kinetic turbidimetric assay can be a valuable tool for rapid screening. The information and protocols provided in this guide offer a robust framework for understanding and evaluating the solubility of this important pharmaceutical intermediate.

References

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Retrieved from [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Harper College. (n.d.). Solubility Rules. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wolska, J., & Skwarek, E. (2014). Effect of the Alkyl Chain Length of Secondary Amines on the Phase Transfer of Gold Nanoparticles from Water to Toluene. Langmuir, 30(25), 7436-7443.
  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]

  • arXiv. (2024, January 5). Predicting Drug Solubility Using Different Machine Learning Methods. Retrieved from [Link]

  • ResearchGate. (2018, January 31). The solubility of inorganic salts in organic solvents?. Retrieved from [Link]

  • xaktly.com. (n.d.). The Solubility Rules. Retrieved from [Link]

  • Reddit. (2019, April 24). Why do longer amines have less solubility than shorter amines?. r/askscience. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • PubMed Central. (n.d.). Fragment-pair based drug molecule solubility prediction through attention mechanism. Retrieved from [Link]

  • Quora. (2019, November 12). Are there any salts that are soluble in organic solvents?. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • HSC Chemistry. (2021, May 16). Amines: Organic Bases, Boiling Point and Solubility in Water. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). benzyl N-(1-pyrrolidin-3-ylpropyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]

  • ResearchGate. (2019, November 24). How do I calculate solubility of a compound using a turbidity assay?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility Rules. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium chloride. Retrieved from [Link]

  • ACS Publications. (2021, May 14). Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics. Retrieved from [Link]

  • RSC Publishing. (n.d.). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. Retrieved from [Link]

  • xaktly.com. (n.d.). Solubility Rules. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Potential Therapeutic Targets of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

Abstract (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a chiral small molecule featuring a pyrrolidine ring and a benzylcarbamate moiety. While direct pharmacological data for this specific compound is not...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a chiral small molecule featuring a pyrrolidine ring and a benzylcarbamate moiety. While direct pharmacological data for this specific compound is not extensively documented in publicly available literature, its structural components are prevalent in a wide array of biologically active agents. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS), inflammatory pathways, and infectious diseases.[1] Similarly, the carbamate group is a key functional motif in numerous approved therapeutics, known for its role in enzyme inhibition and modulation of cell signaling pathways.[2] This technical guide provides a comprehensive exploration of the potential therapeutic targets of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, grounded in the established pharmacology of its core structural motifs. We present a hypothesis-driven framework for target identification and validation, intended for researchers, scientists, and drug development professionals. This guide will delve into plausible molecular targets, including enzymes, ion channels, and G-protein coupled receptors (GPCRs), and provide detailed, actionable protocols for their experimental validation.

Introduction to (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride: A Structural Perspective

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is characterized by a stereochemically defined pyrrolidine ring linked to a benzylcarbamate group via a methylene bridge. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing.

  • The (R)-Pyrrolidine Moiety: The pyrrolidine ring is a five-membered, non-aromatic nitrogen-containing heterocycle. Its presence in natural products and synthetic drugs is widespread, contributing to favorable pharmacokinetic properties and serving as a versatile scaffold for interacting with biological targets.[1][3] The "(R)" designation indicates a specific three-dimensional arrangement of the substituents on the chiral carbon of the pyrrolidine ring, which can be critical for selective binding to a biological target.

  • The Benzylcarbamate Group: Carbamates are functional groups that can be considered hybrids of esters and amides. This unique electronic structure imparts chemical stability and the ability to participate in hydrogen bonding, making them effective for interacting with the active sites of enzymes and receptors.[2] The benzyl group provides a lipophilic and aromatic component, which can engage in hydrophobic and pi-stacking interactions within a binding pocket.

The combination of these structural features suggests that (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride has the potential to interact with a variety of biological targets, offering opportunities for therapeutic intervention in several disease areas.

Hypothesized Therapeutic Target Classes and Experimental Validation

Based on the known biological activities of compounds containing pyrrolidine and carbamate functionalities, we propose three primary classes of potential therapeutic targets for (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. For each class, we provide a scientific rationale and a detailed workflow for experimental validation.

Enzyme Inhibition

The carbamate moiety is a well-established pharmacophore in the design of enzyme inhibitors.[2] Carbamates can act as "transition-state analogs" or form covalent adducts with nucleophilic residues (such as serine) in the active site of enzymes, leading to their inhibition.

  • Proteases: The benzylcarbamate group has been identified in inhibitors of viral proteases, such as the main protease (Mpro) of SARS-CoV-2.[4] This suggests that (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride could potentially target other cysteine or serine proteases involved in various diseases, including viral infections, cancer, and inflammatory disorders.

  • Cholinesterases: Carbamates are classic inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[5] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and other neurological conditions.

  • Carbonic Anhydrases (CAs): Benzyl carbamate has been shown to inhibit carbonic anhydrases, with selectivity for certain isoforms.[6] CAs are involved in a range of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[6]

A tiered approach is recommended for validating enzyme inhibition, starting with broad screening and progressing to detailed mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response and Selectivity cluster_2 Tier 3: Mechanism of Action Studies A Initial Enzyme Panel Screening (e.g., Proteases, Cholinesterases, Carbonic Anhydrases) B Single-concentration activity assay A->B Identify initial hits C IC50 Determination for Hit Enzymes B->C D Selectivity profiling against related enzymes C->D Quantify potency and selectivity E Enzyme kinetics studies (e.g., Lineweaver-Burk plot) D->E F Reversibility assays (e.g., jump-dilution) E->F Elucidate inhibitory mechanism G Structural studies (e.g., X-ray crystallography, cryo-EM) F->G Elucidate inhibitory mechanism

Experimental workflow for enzyme inhibitor validation.

This protocol describes a colorimetric assay using Ellman's reagent to determine the half-maximal inhibitory concentration (IC50) of the test compound against AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

  • (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride (test compound)

  • Donepezil or other known AChE inhibitor (positive control)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO) and make serial dilutions.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of each concentration of the test compound or control.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at room temperature.

    • Add 50 µL of DTNB solution to each well.

  • Initiate Reaction:

    • Add 25 µL of ATCI solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
Test CompoundAChEExperimental Value
DonepezilAChELiterature Value
Ion Channel Modulation in the CNS

The pyrrolidine scaffold is present in many CNS-active drugs, and derivatives have been shown to modulate the activity of various ion channels.[3][7]

  • Voltage-Gated Sodium Channels (VGSCs): Pyrrolidine derivatives have been identified as potent blockers of neuronal sodium channels.[7] These channels are critical for the initiation and propagation of action potentials in neurons, and their modulation is a key mechanism for antiepileptic and anesthetic drugs.

  • Other Ion Channels: The structural features of the compound may allow for interaction with other ion channels implicated in neurological disorders, such as calcium channels, potassium channels, or ligand-gated ion channels (e.g., NMDA or GABA-A receptors).[8]

Validating ion channel modulation typically involves electrophysiological techniques.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Characterization of Modulation cluster_2 Tier 3: In Vivo Target Engagement A High-throughput electrophysiology screen (e.g., automated patch-clamp) B Panel of key CNS ion channels (NaV, CaV, KV, etc.) A->B Identify primary targets C Manual patch-clamp electrophysiology B->C D Determine effects on channel gating (activation, inactivation, deactivation) C->D Define modulatory properties E Assess use- and state-dependence D->E Define modulatory properties F Animal models of CNS disorders (e.g., epilepsy, neuropathic pain) E->F G Assess behavioral and physiological endpoints F->G Evaluate therapeutic potential

Workflow for validating ion channel modulators.

This protocol describes the use of manual whole-cell patch-clamp to assess the effect of the test compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the sodium channel of interest (e.g., NaV1.2)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Internal and external solutions for recording sodium currents

  • (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride (test compound)

  • Tetrodotoxin (TTX) or other known sodium channel blocker (positive control)

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before recording.

  • Pipette Preparation:

    • Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Record baseline sodium currents using a voltage protocol that elicits channel activation and inactivation.

    • Perfuse the cell with the external solution containing the test compound at various concentrations.

    • Record sodium currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each concentration.

    • Construct a concentration-response curve and calculate the IC50.

    • Analyze the effects of the compound on the voltage-dependence of activation and inactivation.

Data Presentation:

ParameterControlTest Compound (Concentration)
Peak Na+ Current (pA)ValueValue
V1/2 of Activation (mV)ValueValue
V1/2 of Inactivation (mV)ValueValue
G-Protein Coupled Receptor (GPCR) Ligands

The pyrrolidine ring is a common scaffold in ligands for a wide range of GPCRs.[3][9] The overall shape and chemical properties of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride may allow it to bind to the orthosteric or allosteric sites of GPCRs.

  • Structural Mimicry: The pyrrolidine moiety can mimic the structure of endogenous ligands for various GPCRs, such as acetylcholine (muscarinic receptors) or dopamine.

  • Broad Target Family: GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[9] Screening against a panel of GPCRs is a viable strategy for identifying novel ligands.

GPCR ligand identification involves binding and functional assays.

G cluster_0 Tier 1: Binding Assays cluster_1 Tier 2: Functional Assays cluster_2 Tier 3: Downstream Signaling A Radioligand binding assay screen B Panel of diverse GPCRs A->B Identify receptors with binding affinity C Second messenger assays (e.g., cAMP, Ca2+ flux) B->C D Determine agonist, antagonist, or allosteric activity C->D Characterize functional effect E Pathway analysis (e.g., β-arrestin recruitment, ERK phosphorylation) D->E F Assess biased agonism E->F Elucidate signaling profile

Workflow for validating GPCR ligands.

This protocol describes a competitive immunoassay (e.g., HTRF) to measure changes in intracellular cyclic AMP (cAMP) levels in response to compound treatment, indicating activity at Gs or Gi-coupled receptors.

Materials:

  • CHO or HEK293 cells expressing the GPCR of interest

  • cAMP assay kit (e.g., HTRF-based)

  • Forskolin (to stimulate cAMP production for Gi-coupled receptors)

  • Isoproterenol or other known agonist (positive control for Gs)

  • (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride (test compound)

  • 384-well low-volume microplate

Procedure:

  • Cell Preparation:

    • Culture cells to the appropriate density and seed into the microplate.

  • Compound Addition:

    • Add the test compound at various concentrations to the cells.

    • For Gi-coupled receptors, co-incubate with forskolin.

  • Incubation:

    • Incubate for the recommended time at room temperature or 37°C.

  • Lysis and Detection:

    • Lyse the cells and add the detection reagents from the cAMP kit.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the change in cAMP levels relative to controls.

    • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Data Presentation:

Assay ModeCompoundEC50/IC50 (nM)Emax/Imax (%)
Agonist (Gs)Test CompoundExperimental ValueExperimental Value
Antagonist (Gi)Test CompoundExperimental ValueExperimental Value

Conclusion and Future Directions

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride possesses a unique combination of structural motifs that are well-represented in a multitude of clinically successful drugs. While its specific therapeutic targets remain to be elucidated, a rational, hypothesis-driven approach based on the known pharmacology of its pyrrolidine and benzylcarbamate components provides a clear path forward for its investigation. The proposed workflows for evaluating its potential as an enzyme inhibitor, an ion channel modulator, or a GPCR ligand offer a robust framework for its preclinical characterization.

Future research should focus on executing the outlined screening and validation protocols. Initial hits should be followed up with more detailed mechanistic studies and evaluation in relevant disease models. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The exploration of this compound and its derivatives holds promise for the discovery of novel therapeutic agents for a range of human diseases.

References

  • Šakić, D., & Vrček, V. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 71-89. [Link]

  • de Oliveira, M. F., et al. (2023). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Journal of Computer-Aided Molecular Design, 37(11), 747-763. [Link]

  • Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6535. [Link]

  • Dal Corso, A., et al. (2022). Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release. Chemistry – A European Journal, 28(44), e202200898. [Link]

  • Chen, Y., et al. (2012). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 22(23), 7203-7207. [Link]

  • Krasavin, M. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 24(13), 11158. [Link]

  • Angeli, A., et al. (2018). Inhibition of carbonic anhydrases by a substrate analog: benzyl carbamate directly coordinates the catalytic zinc ion mimicking bicarbonate binding. Chemical Communications, 54(70), 9837-9840. [Link]

  • Pharmaffiliates. (n.d.). The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. Pharmaffiliates. [Link]

  • Giernoth, R., et al. (2011). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 21(10), 2893-2896. [Link]

  • Korabecny, J., et al. (2021). Benzyl Carbamates of 4-Aminosalicylanilides as Possible BACE1 Modulators. Molecules, 26(11), 3236. [Link]

  • Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]

  • Chen, Y., et al. (2019). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents With Potent In Vitro and In Vivo Efficacy. Molecules, 24(10), 2021. [Link]

  • Basith, S., et al. (2016). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 7, 26. [Link]

  • Nikolic, K., & Agbaba, D. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 316. [Link]

  • Alexander, S. P. H., et al. (2023). The Concise Guide to PHARMACOLOGY 2023/24: Ion channels. British Journal of Pharmacology, 180(S2), S145-S222. [Link]

  • Ferech, M., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules, 24(7), 1258. [Link]

  • Basith, S., et al. (2016). Discovery of GPCR ligands for probing signal transduction pathways. ResearchGate. [Link]

  • Gross, S. S., et al. (1995). Pyrrolidine dithiocarbamate inhibits immunostimulant-induced tetrahydrobiopterin synthesis in rat vascular smooth muscle. The Journal of Biological Chemistry, 270(48), 29043-29048. [Link]

  • Bell, D. C. (2025). Ion channel ligands in clinical development – Quarterly review (Q4 2024). Pharmaceutical Patent Analyst, 14(1), 1-10. [Link]

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Exploratory

A Technical Guide to (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate Derivatives in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When combi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When combined with a carbamate linkage, it offers a versatile platform for developing novel therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth review of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate derivatives, a class of compounds with significant potential in drug discovery. We will explore the strategic importance of this scaffold, delve into established and potential synthetic methodologies, discuss structure-activity relationships, and highlight key therapeutic applications based on existing research on related compounds. This document serves as a comprehensive resource for researchers and drug development professionals interested in leveraging this promising chemical space for the discovery of next-generation therapeutics.

The Strategic Importance of the (R)-Pyrrolidin-3-ylmethyl)carbamate Scaffold

The (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate core is a confluence of three key structural motifs that are highly valued in medicinal chemistry: the chiral pyrrolidine ring, the carbamate linker, and the benzyl protecting group, which also offers a point of diversification.

  • The Pyrrolidine Ring: This five-membered nitrogen-containing heterocycle is a common feature in a wide array of biologically active molecules. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for selective interactions with biological targets. The chirality at the 3-position of the pyrrolidine ring in the (R)-enantiomer is of particular importance, as stereochemistry often dictates pharmacological activity and can significantly impact a drug's efficacy and safety profile. The introduction of a chiral pyrrolidine scaffold can promote selectivity towards specific receptors[1].

  • The Carbamate Linker: The carbamate group is a bioisostere of the amide bond but offers distinct advantages in terms of chemical and metabolic stability. It can act as a hydrogen bond donor and acceptor, facilitating interactions with protein targets. Furthermore, the carbamate moiety can improve the pharmacokinetic properties of a molecule, such as membrane permeability and metabolic resistance[2]. The stability of carbamates can be modulated by varying the substituents on the nitrogen and oxygen atoms, allowing for fine-tuning of a drug's properties[2].

  • The Benzyl Carbamate (Cbz) Group: While often employed as a protecting group for the amine functionality, the benzyl group in this scaffold can also be a key pharmacophoric element or a handle for further chemical modification. The benzyloxycarbonyl (Cbz) group is a well-established protecting group in organic synthesis that can be readily removed under specific conditions, allowing for the introduction of diverse substituents at the amine position[3].

The combination of these three components in a single, chiral molecule provides a powerful platform for generating libraries of diverse compounds with the potential to interact with a wide range of biological targets.

Synthetic Strategies and Methodologies

The synthesis of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate and its derivatives can be approached through several strategic pathways. The choice of a particular route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific derivatives being targeted.

Synthesis of the Core Scaffold: (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate

A common and efficient method for the synthesis of the core (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate scaffold involves the use of commercially available chiral starting materials. A representative synthetic workflow is outlined below.

Workflow for the Synthesis of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate

Synthesis_Workflow A Commercially Available (R)-3-Aminopyrrolidine B Protection with Benzyl Chloroformate (Cbz-Cl) A->B Step 1 D (R)-Benzyl (pyrrolidin-3-yl)carbamate B->D Yields core scaffold C Base-mediated reaction (e.g., Triethylamine) C->B E Derivatization at Pyrrolidine Nitrogen D->E Further Modification F Derivatization at Benzyl Group D->F Further Modification SAR_Flow A Synthesize Core Scaffold (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate B Confirm Stereochemistry and Baseline Activity A->B C Explore Pyrrolidine N-Substitutions (R1) B->C D Explore Benzyl Group Modifications (R2) B->D E Optimize Lead Compound(s) C->E D->E F In Vivo Efficacy and Pharmacokinetic Studies E->F

Sources

Foundational

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride physical and chemical properties

An In-Depth Technical Guide to (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride Introduction: A Chiral Building Block of Strategic Importance (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a chiral...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

Introduction: A Chiral Building Block of Strategic Importance

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a chiral organic compound featuring a pyrrolidine ring, a carbamate functional group, and a benzyl protecting group. This specific combination of structural motifs makes it a valuable and versatile building block in the field of medicinal chemistry and drug discovery. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and approved drugs, prized for its ability to introduce three-dimensionality and specific stereochemistry into a molecule.[1][2][3][4] The carbamate group, known for its chemical stability and ability to act as a peptide bond surrogate, further enhances the compound's utility in designing novel therapeutic agents.[5][6][7][8]

This guide provides a comprehensive overview of the physical and chemical properties of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, outlines robust protocols for its characterization, and discusses its handling and potential applications for researchers and drug development professionals.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. As a hydrochloride salt, it is expected to be a crystalline solid with increased stability and solubility in polar solvents compared to its freebase form.[9]

PropertyValueSource(s)
IUPAC Name benzyl N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride[10]
CAS Number 884653-79-6[10][11]
Alternate CAS 872715-15-6[12]
Molecular Formula C₁₃H₁₉ClN₂O₂[12]
Molecular Weight 270.76 g/mol [12]
Appearance Expected to be an off-white to light beige solid/powder.Inferred from related compounds[13]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.[9]
Storage Store in an inert atmosphere at 2-8°C. Keep container tightly sealed in a dry, well-ventilated place.[11][14]

Detailed Chemical Profile and Handling

Stability and Storage

Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[11] This precaution minimizes degradation from atmospheric moisture and oxygen. The hydrochloride salt form confers greater stability compared to the free amine.[9]

Reactivity and the Role of the Cbz Group

The key reactive sites are the secondary amine within the pyrrolidine ring (which is protonated in the hydrochloride form) and the carbamate linkage. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines.[13] Its primary function is to prevent the pyrrolidine nitrogen from undergoing unwanted reactions during multi-step syntheses.

The Cbz group is notably stable under many reaction conditions but can be selectively removed when desired, typically through:

  • Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C) cleaves the benzyl C-O bond, releasing the free amine, toluene, and carbon dioxide. This is a clean and common deprotection strategy.

  • Acidolysis: Strong acids such as HBr in acetic acid can also be used for cleavage, though this method is harsher and may not be suitable for sensitive substrates.

Safety and Hazard Information

According to supplier safety data, (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is classified with the following hazards:

  • H302: Harmful if swallowed.[11]

  • H315: Causes skin irritation.[11]

  • H319: Causes serious eye irritation.[11]

  • H335: May cause respiratory irritation.[11]

Handling Precautions: Due to these hazards, standard laboratory personal protective equipment (PPE) is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[15]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[15]

  • Body Protection: A lab coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[14]

In case of exposure, rinse the affected area thoroughly with water and seek medical attention.[15][16]

Protocol for Quality Control and Characterization

Ensuring the identity, purity, and structural integrity of a chiral building block is paramount for its successful application in synthesis. The following is a standard, self-validating workflow for the comprehensive characterization of a new batch of this compound.

Experimental Workflow Diagram

G Figure 1: Analytical Workflow for Compound Characterization cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity & Final Validation A Material Receipt (Batch No. XXX) B Visual Inspection (Color, Form) A->B C Dissolve in DMSO-d6 or D2O B->C Sample Prep E Dissolve in MeOH/H2O B->E Sample Prep D 1H & 13C NMR Spectroscopy C->D H Data Interpretation & Comparison D->H Spectral Data F LC-MS Analysis (ESI+) E->F G HPLC-UV Analysis E->G Inject F->H Mass Data G->H Purity Data I Certificate of Analysis Generation H->I Final Approval

Caption: Workflow for identity and purity verification.

Step-by-Step Methodologies

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To confirm the molecular structure by analyzing the chemical environment of each proton.

  • Protocol:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial; D₂O will cause the exchange of labile N-H protons, which can simplify the spectrum and confirm their presence.

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Expert Interpretation: The resulting spectrum should display characteristic signals: aromatic protons from the benzyl group (typically ~7.3 ppm), a singlet for the benzylic CH₂ (~5.0 ppm), and a complex series of multiplets for the pyrrolidine ring protons. The presence of the hydrochloride will shift signals adjacent to the protonated nitrogen downfield.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the molecular weight of the parent compound and assess for impurities.

  • Protocol:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of ~1 mg/mL.

    • Dilute the stock solution to a final concentration of ~10 µg/mL.

    • Inject the sample into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source operating in positive ion mode.

    • Run a gradient elution, for example, from 10% to 95% acetonitrile in water (with 0.1% formic acid) over several minutes.

  • Expert Interpretation: The mass spectrum should show a prominent peak for the parent ion [M+H]⁺, where M is the free base. For this compound (free base formula C₁₃H₁₈N₂O₂), the expected mass would be approximately 247.14 m/z. The presence of the hydrochloride salt itself will not be observed in this mode.

3. High-Performance Liquid Chromatography (HPLC) with UV Detection

  • Objective: To quantitatively determine the purity of the compound.

  • Protocol:

    • Use the same sample preparation and column/mobile phase conditions as for LC-MS.

    • Set the UV detector to a wavelength where the benzyl group has strong absorbance (e.g., 254 nm).

    • Inject the sample and record the chromatogram.

  • Expert Interpretation: Purity is calculated by integrating the area of the main peak and dividing it by the total area of all peaks in the chromatogram. A high-purity sample (>95-98%) should show a single major peak with minimal secondary peaks. This method is self-validating because the combination of retention time (from HPLC) and mass (from MS) provides unambiguous identification of the main peak.

Applications in Research and Drug Development

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is not typically an end-product but rather a crucial intermediate. Its value lies in:

  • Chiral Scaffolding: It provides a stereochemically defined pyrrolidine core. The "(R)" designation is critical, as biological targets often exhibit stereospecific binding, and using a single enantiomer can lead to more potent and selective drugs with fewer side effects.[1]

  • Linker Chemistry: After deprotection of the Cbz group, the resulting primary amine can be further functionalized. It serves as a nucleophilic handle to attach the pyrrolidine scaffold to other molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR).

  • Privileged Structure Component: The pyrrolidine ring is considered a "privileged scaffold" because it is a structural component in a wide array of compounds targeting diverse biological receptors and enzymes.[2][4] Its incorporation can improve physicochemical properties such as solubility and metabolic stability.

Conclusion

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a high-value chiral building block whose utility is defined by its distinct structural features. A thorough understanding of its physical properties, chemical reactivity, and appropriate handling procedures is essential for its effective use in synthetic chemistry. The analytical protocols detailed herein provide a robust framework for ensuring the quality and integrity of this compound, which is a prerequisite for its successful application in the rigorous and demanding environment of pharmaceutical research and development.

References

  • PubChem. (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information. [Link]

  • Lead Sciences. Benzyl ((3S,5R)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Wikipedia. Carbamate. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • ResearchGate. Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. [Link]

  • Carl ROTH. Safety Data Sheet: Benzyl benzoate. [Link]

  • PubChem. Benzyl carbamate. National Center for Biotechnology Information. [Link]ncbi.nlm.nih.gov/compound/12136)

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Exploratory

Spectroscopic Elucidation of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate Hydrochloride: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, a key intermediate in pharmaceutical research and development. The structura...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, a key intermediate in pharmaceutical research and development. The structural integrity and purity of such compounds are paramount, and a thorough understanding of their spectroscopic signatures is essential for researchers, scientists, and drug development professionals. This document offers an in-depth interpretation of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for this compound, grounded in fundamental principles and supported by data from related structures.

Introduction

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, with the chemical formula C₁₃H₁₉ClN₂O₂, is a chiral molecule featuring a carbamate-protected aminomethyl group attached to a pyrrolidine ring.[1] The presence of the benzyl carbamate (Cbz) protecting group is common in peptide synthesis and other areas of organic chemistry, making the spectroscopic characterization of this and related molecules a frequent necessity. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and subsequent reactions.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram illustrating the structure of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, highlighting the key functional groups that give rise to its characteristic spectral features.

G mol benzyl Benzyl Group carbamate Carbamate Linkage pyrrolidine Pyrrolidine Ring (R-configuration) hydrochloride Hydrochloride Salt

Figure 1: Molecular structure of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride with key functional groups highlighted.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit distinct signals for the protons of the benzyl group, the carbamate linker, and the pyrrolidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (C₆H₅)7.30 - 7.45Multiplet5HThe five protons of the phenyl ring are in a complex environment and will appear as a multiplet in the aromatic region.[2]
Benzyl CH₂~5.11Singlet2HThese protons are adjacent to an oxygen and the phenyl ring, leading to a downfield shift. They are chemically equivalent and thus appear as a singlet.[2]
Carbamate NH~7.5 - 8.5 (in DMSO-d₆)Broad Singlet1HThe amide proton's chemical shift is highly dependent on the solvent and concentration. It is expected to be a broad signal due to quadrupole broadening and exchange.
Pyrrolidine CH₂-NH-Cbz~3.1 - 3.3Multiplet2HThese protons are adjacent to the carbamate nitrogen and are part of the pyrrolidine ring, resulting in a complex splitting pattern.
Pyrrolidine Ring CH and CH₂~1.6 - 3.5Multiplets7HThe protons on the pyrrolidine ring will have complex splitting patterns due to diastereotopicity and coupling with each other. The presence of the hydrochloride salt will likely shift the signals of the protons near the pyrrolidinium nitrogen further downfield.
Causality in Experimental Choices:
  • Solvent Selection: The choice of solvent is critical. In D₂O, the NH and NH₂⁺ protons would exchange with deuterium and their signals would disappear. In an aprotic solvent like DMSO-d₆, these protons would be observable, providing more complete structural information.

  • Reference Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H NMR. Its inclusion allows for accurate determination of chemical shifts.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The expected ¹³C NMR spectrum of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride will show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)Rationale
Carbonyl (C=O)~156The carbonyl carbon of the carbamate is deshielded and appears significantly downfield.
Aromatic C (quaternary)~137The carbon of the phenyl ring attached to the benzylic CH₂ group.
Aromatic CH~128The protonated carbons of the phenyl ring will appear in this region.
Benzyl CH₂~66This carbon is attached to an oxygen atom, causing a downfield shift.
Pyrrolidine CH₂-NH-Cbz~45The carbon attached to the carbamate nitrogen.
Pyrrolidine Ring CH and CH₂~25 - 55The carbons of the pyrrolidine ring will resonate in this aliphatic region. The carbons closer to the nitrogen atoms will be further downfield.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, electrospray ionization (ESI) would be a suitable technique.

Table 3: Predicted Key Mass Spectrometry Fragments (Positive Ion Mode)

m/zIonRationale
257.16[M+H]⁺The protonated molecular ion of the free base (C₁₃H₁₈N₂O₂). The molecular weight of the hydrochloride salt is 292.78 g/mol .
150.11[C₈H₁₀NO₂]⁺Fragmentation involving cleavage of the bond between the pyrrolidine ring and the aminomethyl group.
108.06[C₇H₈O]⁺Tropylium ion, a very stable fragment characteristic of benzyl groups.
91.05[C₇H₇]⁺Benzyl cation, another common fragment from the benzyl group.
84.08[C₅H₁₀N]⁺Pyrrolidinylmethyl cation fragment.
Fragmentation Pathway:

G M [M+H]⁺ m/z = 257.16 F1 Tropylium Ion m/z = 108.06 M->F1 - C₆H₅CH₂O• F2 Benzyl Cation m/z = 91.05 M->F2 - OCONHCH₂(C₄H₈N) F3 Pyrrolidinylmethyl Cation m/z = 84.08 M->F3 - C₆H₅CH₂OCONH•

Figure 2: Predicted major fragmentation pathways for (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate in positive ion ESI-MS.

IV. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrationRationale
~3350N-HStretchingThe carbamate N-H stretch.[2] This may be broadened due to hydrogen bonding.
~3030Aromatic C-HStretchingCharacteristic of C-H bonds in the phenyl ring.
~2950, ~2850Aliphatic C-HStretchingC-H stretches of the pyrrolidine and benzyl CH₂ groups.
~1690 - 1710C=OStretchingThe carbonyl stretch of the carbamate is a strong, characteristic peak.[2]
~1520N-HBendingThe N-H bend of the secondary amide (carbamate).
~1250C-OStretchingThe C-O stretch of the ester component of the carbamate.
~2400-2700R₃N⁺-HStretchingA broad absorption characteristic of the amine hydrochloride salt.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Place the KBr pellet or the solid sample on the ATR crystal and record the IR spectrum.

  • Data Analysis: The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.

Conclusion

The spectroscopic characterization of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a critical step in its use in research and development. This guide provides a detailed, in-depth analysis of the expected ¹H NMR, ¹³C NMR, MS, and IR data. By understanding the correlation between the molecular structure and its spectroscopic signatures, researchers can confidently verify the identity and purity of this important chemical intermediate. The provided protocols offer a framework for obtaining high-quality data, ensuring the integrity of experimental results.

References

  • The Royal Society of Chemistry. Supporting Information for "TriazineTriamine derived Porous Organic Polymer supported Copper Nanoparticles...". Available at: [Link]

  • PubChem. Benzyl carbamate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Benzyl carbamate. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: A Comprehensive Guide to the In Vivo Study Design for (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

Introduction: Unveiling the Therapeutic Potential of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a chiral small molecule featuring a core pyrroli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a chiral small molecule featuring a core pyrrolidine ring, a carbamate functional group, and a benzyl protective group.[1][2] Its structure suggests potential interactions with biological targets within the central nervous system (CNS).[2] While direct in vivo studies on this specific compound are not extensively documented in publicly available literature, its structural similarity to other neurologically active agents warrants a thorough investigation of its therapeutic potential.

This guide provides a comprehensive framework for designing a robust in vivo study for (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. Drawing upon established principles of preclinical research and insights from studies on analogous compounds, we will outline a logical, multi-tiered approach encompassing efficacy, pharmacokinetic/pharmacodynamic (PK/PD) profiling, and preliminary safety assessments. The overarching goal is to generate high-quality, reproducible data to inform decisions on its potential for further development as a therapeutic agent.[3]

Part 1: Foundational Steps - Hypothesis-Driven Study Design

A successful in vivo study begins with a clear, testable hypothesis.[3] Given the structural motifs present in (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, a plausible starting point is to investigate its potential as a modulator of neuronal excitability. This hypothesis is informed by extensive research on structurally related compounds, such as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, which has demonstrated potent antiseizure activity through positive allosteric modulation of the excitatory amino acid transporter 2 (EAAT2).[4][5][6]

Our central hypothesis is that (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride will exhibit neuroprotective and/or anticonvulsant properties in relevant animal models of neurological disorders.

To systematically address this, the study will be divided into three main phases:

  • Phase 1: Efficacy Assessment in Acute Seizure Models.

  • Phase 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization.

  • Phase 3: Preliminary Toxicology and Safety Evaluation.

This phased approach ensures that each stage of the investigation builds upon validated data from the previous one, optimizing the use of resources and adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

Part 2: Efficacy Assessment in Preclinical Models of Epilepsy

The initial evaluation of a novel compound with suspected CNS activity often involves screening in well-established animal models of seizures. These models provide a rapid and reproducible assessment of potential anticonvulsant efficacy.[4][6]

Choice of Animal Models: Rationale and Justification

For initial efficacy screening, rodent models, particularly mice, are highly suitable due to their genetic homogeneity, well-characterized seizure responses, and the availability of standardized protocols.[7] We propose the use of the following acute seizure models:

  • Maximal Electroshock (MES) Seizure Test: This model is effective in identifying compounds that prevent the spread of seizures.

  • Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test: This model is used to identify compounds that can raise the seizure threshold.

  • 6-Hz Psychomotor Seizure Test: This model is considered a model of therapy-resistant partial seizures.

The collective data from these three models will provide a broad-spectrum assessment of the compound's potential anticonvulsant activity.[4][6]

Experimental Workflow for Efficacy Studies

G cluster_0 Phase 1: Efficacy Assessment Animal Acclimatization Animal Acclimatization Randomization & Grouping Randomization & Grouping Animal Acclimatization->Randomization & Grouping 7 days Dose Preparation & Administration Dose Preparation & Administration Randomization & Grouping->Dose Preparation & Administration Seizure Induction Seizure Induction Dose Preparation & Administration->Seizure Induction Pre-treatment time Behavioral Observation & Scoring Behavioral Observation & Scoring Seizure Induction->Behavioral Observation & Scoring Data Analysis Data Analysis Behavioral Observation & Scoring->Data Analysis

Caption: Workflow for Efficacy Assessment in Acute Seizure Models.

Detailed Protocol: Acute Seizure Models

1. Animal Acclimatization and Housing:

  • Male Swiss mice (20-25 g) will be used.
  • Animals will be housed in groups of 10 per cage with free access to food and water.
  • A 12-hour light/dark cycle will be maintained.
  • Animals will be acclimatized to the laboratory environment for at least 7 days prior to experimentation.

2. Dose Preparation and Administration:

  • (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride will be dissolved in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80).
  • A range of doses (e.g., 10, 30, 100 mg/kg) will be administered intraperitoneally (i.p.).
  • A vehicle control group will be included.
  • The volume of administration will be 10 mL/kg.

3. Seizure Induction and Observation:

  • MES Test: 30 minutes post-drug administration, a 50 mA electrical stimulus will be delivered for 0.2 seconds via corneal electrodes. The presence or absence of a tonic hind-limb extension will be recorded.
  • scPTZ Test: 30 minutes post-drug administration, pentylenetetrazol (85 mg/kg) will be injected subcutaneously. Animals will be observed for 30 minutes for the occurrence of clonic seizures lasting at least 5 seconds.
  • 6-Hz Test: 30 minutes post-drug administration, a 32 mA electrical stimulus will be delivered for 3 seconds via corneal electrodes. Animals will be observed for the presence of seizure activity characterized by stun, forelimb clonus, and twitching of the vibrissae.

4. Data Analysis:

  • The percentage of animals protected from seizures in each group will be calculated.
  • The ED50 (the dose that protects 50% of animals) will be determined using probit analysis.

Part 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Integration

Understanding the relationship between drug concentration and its pharmacological effect is crucial for optimizing dosing regimens and predicting clinical efficacy.[8][9][10][11]

Pharmacokinetic (PK) Study Design

The objective of the PK study is to determine the absorption, distribution, metabolism, and excretion (ADME) profile of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride.[9][10]

Table 1: Proposed Pharmacokinetic Study Parameters

ParameterDescription
Animal Species Male Sprague-Dawley rats (250-300 g)
Dose & Route 10 mg/kg intravenous (i.v.) and 30 mg/kg oral (p.o.)
Sampling Time Points i.v.: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hoursp.o.: 0.25, 0.5, 1, 2, 4, 8, 24 hours
Sample Matrix Plasma
Analytical Method LC-MS/MS (Liquid Chromatography with tandem mass spectrometry)
Key Parameters Cmax, Tmax, AUC, t1/2, Clearance, Volume of distribution, Bioavailability
Protocol: Pharmacokinetic Study

1. Animal Preparation and Dosing:

  • Rats will be cannulated in the jugular vein for blood sampling.
  • For i.v. administration, the compound will be infused over 2 minutes.
  • For p.o. administration, the compound will be delivered via oral gavage.

2. Blood Sampling:

  • Approximately 100 µL of blood will be collected at each time point into heparinized tubes.
  • Plasma will be separated by centrifugation and stored at -80°C until analysis.

3. Bioanalysis:

  • Plasma samples will be analyzed using a validated LC-MS/MS method to determine the concentration of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride.

4. Pharmacokinetic Analysis:

  • PK parameters will be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Pharmacodynamic (PD) Study Design

The PD study will aim to correlate the plasma concentration of the compound with its anticonvulsant effect over time.

G cluster_1 PK/PD Integration Dose Administration (p.o.) Dose Administration (p.o.) Blood Sampling (PK) Blood Sampling (PK) Dose Administration (p.o.)->Blood Sampling (PK) Multiple time points Seizure Challenge (PD) Seizure Challenge (PD) Dose Administration (p.o.)->Seizure Challenge (PD) Multiple time points PK/PD Modeling PK/PD Modeling Blood Sampling (PK)->PK/PD Modeling Seizure Challenge (PD)->PK/PD Modeling

Caption: Workflow for Pharmacokinetic/Pharmacodynamic (PK/PD) Integration.

Protocol: Pharmacodynamic Study

1. Animal Model and Dosing:

  • Male Swiss mice will be used.
  • A single oral dose of the compound (e.g., the ED50 determined in the efficacy studies) will be administered.

2. Time-Course of Anticonvulsant Effect:

  • At various time points post-dosing (e.g., 0.5, 1, 2, 4, 8 hours), separate groups of mice will be challenged with the scPTZ test.
  • The percentage of animals protected at each time point will be determined.

3. PK/PD Modeling:

  • The time-course of the anticonvulsant effect will be correlated with the plasma concentration-time profile obtained from the PK study to establish an exposure-response relationship.

Part 4: Preliminary Toxicology and Safety Assessment

Early assessment of a compound's safety profile is essential to identify potential liabilities.[12]

Acute Toxicity Study

An acute toxicity study will be conducted to determine the median lethal dose (LD50) and to identify signs of toxicity at high doses.

Table 2: Proposed Acute Toxicity Study Design

ParameterDescription
Animal Species Male and female Swiss mice
Dose Levels A range of doses, up to the maximum feasible dose (e.g., 500, 1000, 2000 mg/kg)
Route of Administration Intraperitoneal (i.p.)
Observation Period 14 days
Endpoints Mortality, clinical signs of toxicity (e.g., changes in behavior, posture, breathing), body weight changes, gross necropsy
Neurological Deficit Assessment

The rotarod test will be used to assess for potential motor impairment and neurological deficits.

Protocol: Rotarod Test

1. Animal Training:

  • Mice will be trained on the rotarod (accelerating from 4 to 40 rpm over 5 minutes) for 2-3 days prior to the test.

2. Test Procedure:

  • On the test day, baseline latency to fall will be recorded.
  • Animals will be dosed with the compound or vehicle.
  • At various time points post-dosing (e.g., 30, 60, 120 minutes), the latency to fall from the rotarod will be measured.

3. Data Analysis:

  • A significant decrease in the latency to fall in the drug-treated groups compared to the vehicle group will indicate motor impairment.

Conclusion: A Pathway to Clinical Translation

The in vivo study design outlined in this document provides a rigorous and scientifically sound framework for the initial preclinical evaluation of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. By systematically assessing its efficacy, pharmacokinetic profile, and preliminary safety, this comprehensive approach will generate the critical data necessary to determine its potential as a novel therapeutic agent for neurological disorders. The successful execution of these studies will be a crucial step in the journey from bench to bedside.

References

  • Abram, M., Jakubiec, M., Reeb, K., Cheng, M. H., Gedschold, R., Rapacz, A., ... & Kamiński, K. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(16), 11703–11725. [Link]

  • Abram, M., Jakubiec, M., Reeb, K., Cheng, M. H., Gedschold, R., Rapacz, A., ... & Kamiński, K. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Semantic Scholar. [Link]

  • PubChem. (n.d.). (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). benzyl N-(1-pyrrolidin-3-ylpropyl)carbamate. National Center for Biotechnology Information. [Link]

  • Lau, Y. Y., & Pento, J. T. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of pharmacological and toxicological methods, 66(2), 85–92. [Link]

  • Festing, M. F., & Altman, D. G. (2002). General principles of preclinical study design. ILAR journal, 43(4), 244–258. [Link]

  • Chesselet, M. F. (2002). Animal models of neurological disorders. NeuroRx, 1(1), 19-24. [Link]

  • Cardoso, C. D. O., Elgalad, A., & Badylak, S. F. (2023). Designing an In Vivo Preclinical Research Study. Bioengineering, 10(10), 1198. [Link]

  • Creative Biolabs. (n.d.). In Vivo PK Studies. [Link]

  • Porras-Alcalá, D., Jiménez-Guerrero, M. P., & de la Puerta, R. (2023). Animal Models for the Study of Neurological Diseases and Their Link to Sleep. International Journal of Molecular Sciences, 24(13), 10695. [Link]

  • Chesselet, M. F. (2017). A new look at animal models of neurological disorders. Movement disorders : official journal of the Movement Disorder Society, 32(8), 1146–1154. [Link]

  • Cardoso, C. D. O., Elgalad, A., & Badylak, S. F. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

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  • Carmichael, S. T. (2005). Rodent models of focal stroke: size, mechanism, and purpose. NeuroRx, 2(3), 396–409. [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • NAMSA. (2023). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • Gabrielsson, J., & Weiner, D. (2012). Optimising in vivo pharmacology studies–Practical PKPD considerations. ResearchGate. [Link]

  • McGlinchey, E., & Elephant, K. (2021). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Drug Discovery, 1, 689098. [Link]

  • Stern, S. T. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Center for Biotechnology Information (US). [Link]

  • Abram, M., Jakubiec, M., Reeb, K., Cheng, M. H., Gedschold, R., Rapacz, A., ... & Kamiński, K. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. ACS medicinal chemistry letters, 13(9), 11703–11725. [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. [Link]

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Application

High-performance liquid chromatography (HPLC) method for (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

Chiral Analysis of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride: An HPLC Application Note Abstract This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for t...

Author: BenchChem Technical Support Team. Date: February 2026

Chiral Analysis of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride: An HPLC Application Note

Abstract

This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. As a key chiral intermediate in pharmaceutical synthesis, ensuring its enantiomeric purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive methodology, from the strategic choices in method development to a step-by-step protocol and validation framework, designed for researchers, scientists, and drug development professionals.

Introduction and Method Strategy

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a chiral molecule whose stereoisomeric purity is paramount. Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment but can exhibit vastly different pharmacological and toxicological profiles in the chiral environment of the human body.[1] Consequently, high-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most effective technique for their separation and quantification.[2][3]

The development of this method was guided by the key physicochemical properties of the analyte[4]:

  • Chiral Center: The molecule possesses a stereogenic center at the 3-position of the pyrrolidine ring, necessitating a chiral separation technique.[1][5]

  • Basic Nitrogen: The pyrrolidine ring contains a secondary amine, which is basic. As a hydrochloride salt, the analyte is protonated. This basicity can lead to undesirable interactions with the silica backbone of the stationary phase, causing peak tailing.[6][7]

  • UV Chromophore: The benzyl group provides a strong ultraviolet (UV) chromophore, making UV detection a suitable and sensitive choice.[8]

Based on this analysis, a normal-phase chiral HPLC approach was selected. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and have demonstrated broad success in separating a wide range of chiral compounds, including carbamates and amines.[9][10][11] The separation mechanism on these phases involves a combination of hydrogen bonding, dipole-dipole, and steric interactions, which form transient, diastereomeric complexes with the enantiomers, allowing for their differential retention and separation.[1][9]

Optimized HPLC Method Protocol

This section details the finalized, optimized protocol for the chiral analysis of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride.

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or compatible)

Reagents and Standard Preparation
  • Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride Reference Standard

  • Diluent: n-Hexane / Isopropanol (90:10, v/v)

  • Standard Solution Preparation (Concentration: ~0.5 mg/mL):

    • Accurately weigh approximately 12.5 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution Preparation: Prepare the sample solution using the same procedure and concentration as the standard solution.

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

ParameterOptimized Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® IA or similar amylose tris(3,5-dimethylphenylcarbamate) column)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Rationale for Parameter Selection:
  • Mobile Phase: The combination of n-Hexane and Isopropanol is a common choice for normal-phase chiral separations. The ratio (85:15) was optimized to achieve a suitable retention time and resolution between the enantiomers.

  • Diethylamine (DEA): The addition of a small amount of a basic modifier like DEA (0.1%) is critical. The basic analyte can interact strongly with residual acidic silanol groups on the silica surface of the column, leading to significant peak tailing.[6][12] DEA acts as a sacrificial base, masking these silanol groups and dramatically improving peak symmetry.[12]

  • Detection Wavelength (220 nm): The benzyl carbamate moiety exhibits strong UV absorbance at lower wavelengths. 220 nm was selected to provide high sensitivity for the analyte.

Method Validation Framework

For this method to be considered trustworthy and reliable for its intended purpose (e.g., quality control), it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13][14][15] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[15]

The following key parameters should be assessed:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its enantiomer and potential impurities. This is demonstrated by achieving baseline resolution between the (R)- and (S)-enantiomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the nominal test concentration using a minimum of five concentration levels.[14]

  • Accuracy: The closeness of test results to the true value. It should be established across the specified range of the analytical procedure.[13]

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of the unwanted (S)-enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%).

The diagram below illustrates the logical workflow for developing and validating the HPLC method.

HPLC_Method_Workflow cluster_Dev Part 1: Method Development cluster_Val Part 2: Method Validation (ICH Q2(R1)) cluster_Final Part 3: Finalization A Analyte Characterization (Chirality, UV, Basicity) B Select Chromatographic Mode (Normal Phase Chiral HPLC) A->B C Screen Chiral Columns (Polysaccharide CSP) B->C D Optimize Mobile Phase (Hexane/IPA + DEA) C->D E Optimize Detection (UV at 220 nm) D->E F Specificity (Resolution of Enantiomers) E->F Optimized Method G Linearity & Range F->G H Accuracy (% Recovery) G->H I Precision (Repeatability & Intermediate) H->I J LOQ (For undesired enantiomer) I->J K Robustness J->K L Final Method Protocol & SOP K->L Validated Method

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

This application note provides a selective and robust normal-phase HPLC method for the chiral separation of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. The use of a polysaccharide-based chiral stationary phase with an optimized mobile phase containing a basic additive ensures excellent resolution and peak shape. The outlined protocol and validation framework provide a comprehensive guide for scientists to implement this method for quality control and purity assessment in research and pharmaceutical development environments.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. Retrieved from [Link]

  • (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Polysaccharide-based CSPs. (n.d.). Chiralpedia. Retrieved from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved from [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Isomeric Mixtures. (2022). ACS Omega. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). Retrieved from [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. (2018). PubMed. Retrieved from [Link]

  • Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Food and Drug Administration (FDA). Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2023). Chrom Tech, Inc. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Structures of the polysaccharide-based chiral stationary phases used in this study. (n.d.). ResearchGate. Retrieved from [Link]

  • benzyl N-(1-pyrrolidin-3-ylpropyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). MDPI. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. (2023). YouTube. Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Benzyl carbamate. (n.d.). Wikipedia. Retrieved from [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2011). National Institutes of Health (NIH). Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved from [Link]

  • ICH Q2 Validation of Analytical Procedures. (2023). YouTube. Retrieved from [Link]

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Technical Notes & Optimization

Optimization

Addressing stability issues of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride in solution

Welcome to the technical support resource for (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride (CAS: 884653-79-6). This guide is designed for researchers, scientists, and drug development professionals to addres...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride (CAS: 884653-79-6). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of this compound.

Q1: What is the recommended solvent for dissolving (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride?

A: For initial stock solutions, we recommend using anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The compound is a hydrochloride salt, which enhances its solubility in polar solvents. While it has some solubility in water and alcohols (e.g., ethanol, methanol), aqueous and protic solutions can present long-term stability challenges, particularly if the pH is not controlled. For aqueous buffers, it is critical to control the pH, ideally within the slightly acidic range (pH 4-6), to minimize hydrolysis.

Q2: I've dissolved the compound in my neutral aqueous buffer (pH 7.4) and see a gradual loss of purity over 24-48 hours. Why is this happening?

A: This is a classic case of incipient instability. The carbamate functional group, specifically the benzyloxycarbonyl (Cbz or Z) group, can be susceptible to hydrolysis over time, a process that is often accelerated at neutral to alkaline pH.[1][2] While the Cbz group is generally more stable than other carbamates like Boc, prolonged exposure to aqueous environments, especially if not properly buffered, can lead to cleavage. We recommend preparing aqueous solutions fresh or conducting short-term experiments.

Q3: My solution has turned slightly yellow and/or cloudy after storage. Is it still usable?

A: A change in color or the formation of a precipitate is a clear indicator of degradation or solubility issues. The yellowing may suggest the formation of degradation products. Cloudiness or precipitation could indicate that the compound is crashing out of solution or that an insoluble degradation product has formed. We strongly advise against using a solution that has changed in appearance. It should be discarded, and the cause of instability (e.g., pH, solvent, temperature) should be investigated before preparing a new batch.

Section 2: In-Depth Troubleshooting Guide

This section provides a detailed, cause-and-effect analysis of specific experimental problems.

Problem 1: Significant degradation is observed in my aqueous reaction buffer (pH > 7.5). What is the degradation mechanism, and how can it be prevented?

Expert Analysis: The primary degradation pathway for carbamates in aqueous media is hydrolysis.[3] This reaction is typically base-catalyzed. The hydrochloride salt form of your compound means the pyrrolidine nitrogen is protonated. When dissolved in an unbuffered or basic solution, this proton can be neutralized, but the carbamate linkage itself becomes vulnerable.

Causality - The Mechanism of Basic Hydrolysis: Under basic conditions, hydroxide ions (OH⁻) in the solution act as nucleophiles. They attack the electrophilic carbonyl carbon of the carbamate group. This leads to the formation of an unstable tetrahedral intermediate, which then collapses, cleaving the carbamate bond. The ultimate products are benzyl alcohol, carbon dioxide, and the free amine, (R)-pyrrolidin-3-ylmethanamine. This process is often irreversible and leads to a loss of your starting material.

Troubleshooting Protocol:

  • pH Control is Paramount: The most effective preventative measure is to maintain the pH of your solution in the slightly acidic range (pH 4-6). In this range, the rate of hydroxide-catalyzed hydrolysis is significantly reduced. Use a well-characterized buffer system (e.g., acetate, citrate) to maintain this pH.

  • Temperature Management: Hydrolysis reactions are accelerated by heat. If your experimental conditions permit, run your reactions at lower temperatures (e.g., 4 °C or room temperature instead of elevated temperatures) to slow the degradation rate.

  • Minimize Time in Solution: Prepare aqueous solutions of the compound immediately before use. Avoid long-term storage of aqueous stock solutions, even when frozen, as freeze-thaw cycles can affect stability.

  • Consider Co-solvents: If your experimental design allows, using a mixture of an organic solvent and water (e.g., a DMSO/buffer system) can reduce the water activity and slow the rate of hydrolysis. Ensure the chosen organic solvent is compatible with your downstream application.

Problem 2: My reaction yield is unexpectedly low when using a strong non-nucleophilic base (e.g., DBU, DIPEA) in an aprotic solvent. Is the compound unstable under these conditions?

Expert Analysis: This issue is likely not due to the degradation of the carbamate group itself, which is generally stable to anhydrous bases, but rather an acid-base chemistry problem related to the hydrochloride salt form.

Causality - Stoichiometric Inactivation: (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is an acid salt. The pyrrolidine nitrogen is protonated. When you add your reaction base, the first equivalent of that base will be consumed to neutralize the hydrochloride, forming the free amine of your starting material and the corresponding ammonium salt of your reaction base (e.g., DBU-HCl). If you do not account for this, you will have insufficient active base available to catalyze your desired reaction, leading to low conversion and poor yields.[4]

Troubleshooting Protocol:

  • Add an Extra Equivalent of Base: The simplest solution is to add one full additional equivalent of your base to the reaction mixture specifically to neutralize the hydrochloride salt.

  • Pre-neutralization and Extraction: For sensitive reactions, you can perform a pre-neutralization workup.

    • Dissolve the hydrochloride salt in a minimal amount of water or a biphasic system (e.g., water/DCM).

    • Add a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) and stir until gas evolution ceases.

    • Extract the resulting free amine into an organic solvent (e.g., DCM, Ethyl Acetate).

    • Dry the organic layer with a drying agent (e.g., Na₂SO₄, MgSO₄), filter, and evaporate the solvent to obtain the free base form of the compound. This can then be used in your reaction with the standard amount of catalytic base.

  • Analytical Verification: Before proceeding with the full-scale reaction, you can confirm the successful formation of the free base by taking a small aliquot, dissolving it, and analyzing it via LC-MS to observe the expected change in mass.

Problem 3: How can I definitively confirm and quantify the stability of the compound in my specific solution?

Expert Analysis: Visual inspection is insufficient for determining stability. A quantitative, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.[3]

Causality - The Need for Separation and Quantification: A stability-indicating method is one that can separate the intact parent compound from its potential degradation products, allowing for accurate quantification of each.[3] Without chromatographic separation, you cannot distinguish between the active compound and its inactive degradants, leading to false conclusions about its concentration and stability.

Protocol for a Basic Stability Study:

  • Develop an HPLC Method:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water (often with 0.1% TFA or formic acid for better peak shape) and acetonitrile or methanol.

    • Detection: A UV detector set to a wavelength where the benzyl group absorbs strongly (e.g., ~254 nm).

  • Establish the T=0 Baseline: Prepare your solution (e.g., in your experimental buffer). Immediately inject a sample onto the HPLC to get the initial peak area or concentration of the intact compound. This is your 100% reference point.

  • Incubate Under Stress Conditions: Store the solution under your experimental conditions (e.g., 37 °C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject another sample onto the HPLC.

  • Analyze the Data:

    • Track the peak area of the parent compound over time. A decrease indicates degradation.

    • Look for the appearance of new peaks, which correspond to degradation products.

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. This gives you a quantitative measure of stability.

Section 3: Key Stability & Handling Parameters

ParameterRecommendation / GuidelineRationale & Explanation
Storage (Solid) Store at 2-8°C, desiccated, protected from light.As a hydrochloride salt, the compound can be hygroscopic. Low temperature and desiccation prevent degradation from moisture and heat.
Recommended Solvents Anhydrous DMF, Anhydrous DMSO.These polar aprotic solvents provide good solubility and minimize pathways for hydrolytic degradation.
Aqueous Solution pH Stable: pH 4-6Caution: pH 6-7.5Unstable: pH > 7.5Slightly acidic conditions suppress base-catalyzed hydrolysis of the carbamate. Neutral and especially alkaline conditions accelerate degradation.[1][2]
Temperature Prepare and use solutions at room temperature or below. Avoid heating aqueous solutions.Higher temperatures provide the activation energy needed for hydrolysis, significantly increasing the degradation rate.
Incompatible Reagents Strong Acids (e.g., TFA, HBr), Catalytic Hydrogenation (H₂/Pd-C), Strong Nucleophiles.These conditions are known to cleave the Cbz protecting group.[5] Also, be mindful of the HCl salt's reactivity with bases.
Solution Storage Prepare fresh daily. If short-term storage is needed, store concentrated organic stocks at -20°C and use within 1-2 weeks. Avoid storing dilute aqueous solutions.Minimizes the time the compound is exposed to potentially destabilizing conditions.

Section 4: Visual Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and addressing stability issues with (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride in solution.

G start Stability Issue Observed (e.g., Low Yield, New Impurity) check_solution Check Solution Appearance start->check_solution check_conditions Review Experimental Conditions (pH, Solvent, Temp, Reagents) start->check_conditions precipitate Precipitate / Cloudiness? check_solution->precipitate Visual Check hplc_analysis Perform Stability-Indicating HPLC Analysis check_conditions->hplc_analysis If parameters are suspect color_change Color Change? precipitate->color_change No cause_solubility Potential Cause: - Poor Solubility - Crashing out - Insoluble Degradant precipitate->cause_solubility Yes cause_degradation Potential Cause: - Chemical Degradation color_change->cause_degradation Yes color_change->hplc_analysis No / Unsure solution_solubility Action: - Use co-solvent (e.g., DMSO) - Prepare more dilute solution - Filter and re-analyze cause_solubility->solution_solubility cause_degradation->hplc_analysis loss_of_parent Loss of Parent Peak? Appearance of New Peaks? hplc_analysis->loss_of_parent loss_of_parent->start No (Check other variables) confirm_degradation Confirmed: Degradation Occurring loss_of_parent->confirm_degradation Yes solution_degradation Action: - Adjust pH to 4-6 - Lower temperature - Use anhydrous solvent - Prepare solution fresh confirm_degradation->solution_degradation

Caption: Troubleshooting workflow for stability issues.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). benzyl N-(1-pyrrolidin-3-ylpropyl)carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. Retrieved from [Link]

  • PubMed. (1995). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Hydrolysis of a carbamate triggered by coordination of metal ions. Retrieved from [Link]

  • Sciencemadness.org. (2021). Forming oxalate salts of amines. Retrieved from [Link]

  • Utah State University Extension. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • ResearchGate. (2015). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Retrieved from [Link]

  • ACS Publications. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Iowa State University Digital Repository. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Retrieved from [Link]

  • PubMed Central. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. Retrieved from [Link]

  • ResearchGate. (2016). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]

  • Journal of the American Chemical Society. (2005). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Retrieved from [Link]

  • PubMed Central. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]

  • Vietnam Academy of Science and Technology. (2022). Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. Retrieved from [Link]

  • Amine Experts. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

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Troubleshooting

Identifying degradation products of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

Technical Support Center: (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride Welcome to the technical support guide for (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. This resource is designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

Welcome to the technical support guide for (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. This resource is designed for researchers, analytical scientists, and formulation experts to proactively identify and troubleshoot potential degradation products of this compound. Understanding the stability and degradation profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy throughout the drug development lifecycle.

This guide provides field-proven insights and structured methodologies to address common challenges encountered during stability testing and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most chemically labile parts of the (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate molecule?

A1: The molecule possesses two primary sites susceptible to chemical degradation:

  • The Carbamate Linkage: This is the most significant liability. The ester portion of the carbamate group is prone to hydrolysis under both acidic and basic conditions, leading to the cleavage of the C-O bond.[1][2] This reaction breaks the molecule into two primary fragments.

  • The Benzylic Position: The carbon atom of the benzyl group attached to the carbamate's oxygen is susceptible to oxidation.[3] Strong oxidizing agents or exposure to oxidative stress can convert this group, potentially leading to cleavage or further transformation into impurities like benzaldehyde or benzoic acid.[4][5]

The pyrrolidine ring is generally more stable but can be subject to oxidation under harsh conditions.

Q2: What are the primary degradation pathways I should anticipate?

A2: Based on the molecule's structure, you should primarily anticipate hydrolytic and oxidative degradation.

  • Hydrolytic Pathway: This involves the cleavage of the carbamate bond.

    • Under acidic or basic conditions, water attacks the carbonyl carbon of the carbamate.[6]

    • This leads to the formation of (R)-(Pyrrolidin-3-yl)methanamine , Benzyl alcohol , and Carbon Dioxide.

  • Oxidative Pathway: This targets the benzyl group.

    • Oxidation can occur at the benzylic carbon. Initial oxidation of the primary hydrolytic degradant, benzyl alcohol, can yield Benzaldehyde , which can be further oxidized to Benzoic acid .[5][7]

The diagram below illustrates these key pathways.

G cluster_main Core Compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation API (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate Pyrrolidine (R)-(Pyrrolidin-3-yl)methanamine API->Pyrrolidine Hydrolysis (Acid/Base) BenzylAlcohol Benzyl Alcohol API->BenzylAlcohol Hydrolysis (Acid/Base) CO2 CO2 API->CO2 Hydrolysis (Acid/Base) Benzaldehyde Benzaldehyde BenzylAlcohol->Benzaldehyde Oxidation BenzoicAcid Benzoic Acid Benzaldehyde->BenzoicAcid Further Oxidation

Caption: Key degradation pathways for (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate.

Q3: How should I store the hydrochloride salt form of this compound to minimize degradation?

A3: To ensure long-term stability, store (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride in a tightly sealed container in a cool, dry, and dark place. A desiccator at 2-8°C is recommended. This minimizes exposure to the three main environmental stress factors:

  • Humidity: Prevents hydrolytic degradation.

  • Light: Prevents potential photolytic degradation.

  • Elevated Temperature: Reduces the rate of all potential degradation reactions.

Troubleshooting Guide: Investigating Degradation Products

This section provides actionable guidance for specific experimental scenarios.

Problem: I'm seeing unexpected peaks in my HPLC/UPLC chromatogram. How can I confirm if they are degradation products?

This is a common observation during stability testing or even routine analysis. A systematic approach is required to identify the nature of these unknown peaks. The goal is to distinguish between process-related impurities (from synthesis) and degradation products (formed during storage or stress).

G A Unexpected Peak(s) Observed in HPLC/UPLC B Perform Forced Degradation Study (See Protocol A) A->B C Analyze Control (T=0) and Stressed Samples by HPLC-UV B->C D Do peak areas increase under stress conditions? C->D Compare Chromatograms E Peak is likely a Degradation Product D->E Yes F Peak is likely a Process Impurity D->F No G Analyze by LC-MS/MS (See Protocol C) E->G H Propose Structures based on m/z and Fragmentation G->H I Confirm Structure (e.g., NMR, reference standard) H->I

Caption: Workflow for identifying unknown chromatographic peaks.

Causality Behind the Workflow:

  • Forced Degradation (Stress Testing): This is the cornerstone of identifying degradation products. By intentionally exposing the compound to harsh conditions, you accelerate the formation of degradants that might appear over a long shelf-life.[8][9][10] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the standard framework for these studies.[8][11] If a peak's area significantly increases relative to the main peak under stress, it is almost certainly a degradation product.

  • LC-MS/MS Analysis: Once a peak is flagged as a potential degradant, the next step is structural elucidation. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the most powerful tool for this.[9][12][13] It provides the molecular weight (from the parent ion's mass-to-charge ratio, m/z) and structural fragments (from MS/MS), allowing you to piece together the impurity's structure.

  • Structural Confirmation: For regulatory submissions or critical studies, the proposed structure should be confirmed unequivocally, typically by comparing its properties (e.g., retention time, mass spectrum) to a synthesized reference standard or by full characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Detailed Experimental Protocols

Protocol A: Forced Degradation Study

This protocol is designed to intentionally degrade the drug substance to generate potential degradation products, as recommended by ICH Q1A(R2).[8] The goal is to achieve 5-20% degradation of the active ingredient.[14]

Materials:

  • (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of Methanol:Water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the 50:50 Methanol:Water diluent.

Stress ConditionProcedureTypical IncubationPurpose
Acid Hydrolysis Mix with 0.1 M HCl.Heat at 60°C for 24-48 hours.To induce acid-catalyzed degradation, primarily carbamate hydrolysis.[8]
Base Hydrolysis Mix with 0.1 M NaOH.Keep at room temperature for 2-8 hours.To induce base-catalyzed degradation, primarily carbamate hydrolysis.[1]
Oxidation Mix with 3% H₂O₂.Keep at room temperature for 24 hours.To induce oxidative degradation, targeting the benzyl group.[3]
Thermal Place the solid powder in an oven.Heat at 80°C for 72 hours.To assess solid-state thermal stability.
Photolytic Expose the solid powder or solution to UV/Vis light (ICH Q1B conditions).Per ICH Q1B guidelines (e.g., 1.2 million lux hours).To assess light sensitivity.
  • Neutralization (for Hydrolysis Samples): Before analysis, neutralize the acid hydrolysis sample with an equivalent amount of 0.1 M NaOH, and the base hydrolysis sample with 0.1 M HCl.

  • Analysis: Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) and analyze by a stability-indicating HPLC-UV method alongside the control sample.

Protocol C: Generic LC-MS/MS Method for Identification

This protocol provides a starting point for the mass spectrometric analysis of degradation products.

Instrumentation:

  • UPLC/HPLC system coupled to a Q-TOF or Orbitrap Mass Spectrometer.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Method Parameters:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode ionization and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes compounds from the reverse-phase column.
Gradient 5% B to 95% B over 10 minutesA general-purpose gradient to separate compounds of varying polarity.
Flow Rate 0.3 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible retention times.
Ionization Mode Positive Electrospray (ESI+)The nitrogen atoms in the molecule are readily protonated.
MS Scan Mode Full Scan (m/z 50-500) with data-dependent MS/MS on top 3 most intense ions.Acquires parent mass data for all eluted peaks and fragmentation data for the most abundant ones.

Data Analysis:

  • Extract ion chromatograms for the theoretical masses of expected degradants (e.g., Benzyl Alcohol, (R)-(Pyrrolidin-3-yl)methanamine).

  • Analyze the MS/MS fragmentation patterns of unknown peaks to deduce their structures. Compare these against the fragmentation of the parent compound to identify shared structural motifs.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, European Medicines Agency, [Link]

  • Rokade, K., & Mali, G. (2014). Biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112. World Journal of Microbiology and Biotechnology, 30(3), 827–833. [Link]

  • ACS Publications, Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation, [Link]

  • ResearchGate, Carbamate base-catalyzed hydrolysis mechanisms, [Link]

  • PubChem, (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride, [Link]

  • Separation Science, Analytical Techniques In Stability Testing, [Link]

  • PubMed, Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst, [Link]

  • PubMed, Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K, [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 635-655. [Link]

  • Royal Society of Chemistry, Hydrolysis of a carbamate triggered by coordination of metal ions, [Link]

  • Resolve Mass Laboratories, Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects, [Link]

  • Chromatography Online, Analytical Methods to Determine the Stability of Biopharmaceutical Products, [Link]

  • PubMed Central, Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach, [Link]

  • PubMed, Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818, [Link]

  • MDPI, Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, [Link]

  • Master Organic Chemistry, Reactions on the “Benzylic” Carbon: Bromination And Oxidation, [Link]

  • PubChem, Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride, [Link]

  • ResearchGate, Analysing Impurities and Degradation Products, [Link]

  • Organic Chemistry Portal, Benzyl Ethers - Protecting Groups, [Link]

  • Organic Chemistry Portal, Synthesis of carbamates by carbamoylation, [Link]

  • YouTube, Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects, [Link]

  • SciSpace, Forced Degradation Studies, [Link]

  • Wikipedia, Carbamate, [Link]

  • Frontiers, Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates, [Link]

  • Onyx Scientific, A practical guide to forced degradation and stability studies for drug substances, [Link]

  • PubChem, benzyl N-(1-pyrrolidin-3-ylpropyl)carbamate, [Link]

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Optimization

Strategies to avoid side reactions in (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride synthesis

Welcome to the technical support guide for the synthesis of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on root causes and actionable solutions.

Question 1: My reaction yields are consistently low, and TLC analysis shows multiple spots, including a significant non-polar byproduct. What is the likely cause and how can I fix it?

Answer:

This is a classic selectivity challenge inherent to the starting material, (R)-3-(aminomethyl)pyrrolidine, which possesses two nucleophilic nitrogen centers: a primary amine (-CH₂NH₂) and a secondary amine within the pyrrolidine ring (-NH-). The most common cause for low yields of the desired product is the formation of a di-protected side product, where both amines have reacted with the benzyl chloroformate (Cbz-Cl).

Mechanistic Insight:

The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, which should favor the formation of the desired mono-protected product. However, under suboptimal conditions, the secondary amine can also react, leading to the formation of the di-Cbz derivative. This byproduct is more non-polar than your desired product, which explains the higher Rf value on a normal-phase TLC plate.

Side_Reaction

Troubleshooting Strategies & Protocol Validation:

To maximize selectivity for the primary amine and suppress the formation of the di-protected byproduct, consider the following critical parameters.

ParameterStandard ConditionOptimized for SelectivityRationale
Cbz-Cl Stoichiometry 1.1 - 1.2 eq.0.95 - 1.05 eq.Using a slight excess of Cbz-Cl is the primary driver for di-protection. Limiting it to stoichiometric or slightly sub-stoichiometric amounts ensures it is consumed by the more reactive primary amine.
Temperature Room Temperature-10 °C to 0 °CLowering the reaction temperature decreases the overall reaction rate, which magnifies the inherent reactivity difference between the primary and secondary amines, thus enhancing selectivity.[1]
Reagent Addition Single portion additionSlow, dropwise addition of Cbz-ClA high local concentration of Cbz-Cl can overcome the selectivity barrier. Slow addition maintains a low concentration, favoring reaction at the most nucleophilic site.[2]
Base Triethylamine (TEA)A non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA)While TEA is common, a more hindered base like DIPEA is less likely to participate in side reactions and effectively scavenges the HCl byproduct.[3]
Question 2: I've successfully synthesized the free base, but I'm struggling to form a clean, crystalline hydrochloride salt. The product is oily or difficult to filter. What should I do?

Answer:

Isolating amine-containing compounds as hydrochloride salts is standard practice to improve their stability, handling, and crystallinity.[4] However, issues during salt formation often stem from solvent choice, moisture, or the incorrect stoichiometry of hydrochloric acid.

Troubleshooting Salt Formation:

  • Ensure an Anhydrous System: The free base of your product must be completely dry. Any residual water can interfere with crystallization and lead to an oily product. Ensure your extraction solvents are dried over anhydrous sodium sulfate or magnesium sulfate and fully removed under vacuum.

  • Optimize the Solvent System: The ideal solvent system should completely dissolve the free base but be a poor solvent for the resulting hydrochloride salt, thus promoting precipitation.

    • Recommended Solvents: A common and effective method is to dissolve the free base in a solvent like anhydrous diethyl ether, tetrahydrofuran (THF), or ethyl acetate. Then, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with vigorous stirring.

    • Avoid Protic Solvents: Do not use protic solvents like methanol or ethanol as the primary solvent for precipitation, as the hydrochloride salt often has significant solubility in them, which will hinder precipitation and lower your isolated yield.

  • Control HCl Stoichiometry: Adding a large excess of HCl can lead to the formation of amorphous or oily solids. Aim for approximately 1.0 to 1.1 equivalents of HCl. If you observe an oil, try adding a small amount of a non-polar co-solvent like heptane or hexane (an "anti-solvent") to induce precipitation.

  • Seeding: If you have a small amount of previously synthesized crystalline product, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

Salt_Formation_Workflow

Part 2: Frequently Asked Questions (FAQs)

Question: Why is the benzyloxycarbonyl (Cbz) group a suitable choice for protecting the primary amine in this synthesis?

Answer:

The Cbz group is an excellent choice for several reasons that align with the requirements of multi-step pharmaceutical synthesis.[5]

  • Robustness: The Cbz group is stable under a wide variety of reaction conditions, including mildly acidic and basic conditions, making it compatible with many subsequent reaction steps.[6]

  • Orthogonality: It can be removed under conditions that typically do not affect other common protecting groups. For instance, it is stable to the acidic conditions used to remove a Boc group and the basic conditions used to remove an Fmoc group. This "orthogonality" is critical in complex syntheses.[7]

  • Mild Cleavage: The Cbz group is most commonly removed by catalytic hydrogenolysis (H₂ gas with a palladium on carbon catalyst). This is a very mild and clean method that produces toluene and carbon dioxide as volatile byproducts, simplifying purification.[5][8]

Question: What is the fundamental mechanism of the Cbz protection reaction?

Answer:

The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzyl chloroformate. The tetrahedral intermediate then collapses, expelling a chloride ion as the leaving group. This process generates one equivalent of hydrochloric acid (HCl), which will protonate any available basic amine. Therefore, a base (like TEA or DIPEA) must be added to neutralize the generated HCl and ensure the starting amine remains nucleophilic.[3][9]

Question: How can I monitor the reaction's progress effectively?

Answer:

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A good starting point for a solvent system (mobile phase) is a mixture of dichloromethane (DCM) and methanol (MeOH), for example, 95:5 DCM:MeOH. You may need to add a small amount of ammonium hydroxide (e.g., 0.5%) to the mobile phase to prevent the amine spots from streaking on the silica plate.

  • Visualization: The Cbz-protected product contains a benzene ring and will be visible under a UV lamp (254 nm). You can also use a potassium permanganate stain or ninhydrin stain. Ninhydrin is particularly useful as it will stain the primary and secondary amines of the starting material but will not stain the protected carbamate nitrogen of the product, giving you a clear indication of consumption of the starting material.

Question: Why is the final product isolated as the (R)-enantiomer? Does racemization occur?

Answer:

The stereocenter in the starting material, (R)-3-(aminomethyl)pyrrolidine, is not involved in the Cbz protection reaction. The reaction occurs at the exocyclic primary amine, which is not a chiral center. Therefore, the reaction is not expected to cause racemization, and the stereochemical integrity of the pyrrolidine ring should be preserved. The purity and enantiomeric excess of the final product are directly dependent on the purity of the starting material.[10]

References
  • PrepChem. Synthesis of Step 2: 3-pyrrolidinone benzyl carbamate. Available at: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Bode, J. W. OC II (FS 2019). ETH Zürich. Available at: [Link]

  • Organic Syntheses. Procedure for the preparation of benzyl carbamate. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups (Deprotection section). Available at: [Link]

  • Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry, 65, 11703–11725. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. (2018). Available at: [Link]

  • The Organic Chemistry Tutor. Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021). YouTube. Available at: [Link]

  • PubChem. Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Malamat, L., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1618. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Purity of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

Welcome to the Technical Support Center for the purification of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for enhancing the chemical and enantiomeric purity of this critical chiral building block. Our approach is rooted in explaining the fundamental principles behind the purification techniques, ensuring you can make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

What are the common impurities I should be aware of when synthesizing (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride?

Understanding the potential impurities is the first step in developing an effective purification strategy. The impurity profile can vary depending on the synthetic route, but common impurities often include:

  • Starting Material Residues: Unreacted (R)-3-(aminomethyl)pyrrolidine or benzyl chloroformate.

  • Di-substituted Byproducts: Formation of a di-Cbz protected species on the pyrrolidine nitrogen.

  • Enantiomeric Impurity: The presence of the undesired (S)-enantiomer.

  • Side-reaction Products: Impurities arising from the benzyl carbamate precursor or side reactions during the Cbz protection step.[1]

  • Solvent and Reagent Residues: Residual solvents from the reaction or work-up, and leftover reagents.[2]

My final product has a low melting point and appears oily. What could be the cause?

An oily appearance or a depressed and broad melting point are classic indicators of impurities. This can be due to:

  • Residual Solvents: Incomplete removal of reaction or extraction solvents like dichloromethane or ethyl acetate.

  • Presence of the Free Base: Incomplete conversion to the hydrochloride salt can result in a mixture of the free base and the HCl salt, which will have a lower melting point.

  • Hygroscopic Nature: The hydrochloride salt can be hygroscopic, and absorption of atmospheric moisture can lead to an oily appearance. Ensure the product is handled and stored in a dry environment.

How can I confirm the chemical and enantiomeric purity of my sample?

A combination of analytical techniques is essential for a comprehensive purity assessment:

  • Chemical Purity:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

    • LC-MS/MS: A highly sensitive technique to identify and quantify trace impurities.[3][4]

  • Enantiomeric Purity (Enantiomeric Excess - ee):

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC): The gold standard for determining the enantiomeric excess.[5] This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers.[6]

Troubleshooting Guides & Purification Protocols

This section provides detailed troubleshooting advice and step-by-step protocols for common purification challenges.

Issue 1: Sub-optimal Chemical Purity after Initial Synthesis

Scenario: Your NMR spectrum shows the presence of unreacted starting materials and other unidentified peaks.

Causality-Driven Explanation:

Incomplete reactions or side reactions are common in the synthesis of carbamates. The nucleophilicity of the primary amine in (R)-3-(aminomethyl)pyrrolidine can be affected by reaction conditions, leading to unreacted starting material. Side reactions can be promoted by elevated temperatures or incorrect stoichiometry of reagents.

Troubleshooting Workflow Diagram:

G cluster_0 Troubleshooting Chemical Purity start Crude Product with Low Chemical Purity wash Aqueous Wash to Remove Water-Soluble Impurities start->wash recrystallization Recrystallization for Crystalline Solids wash->recrystallization If product is solid chromatography Column Chromatography for Non-crystalline Products wash->chromatography If product is an oil end High Purity Product recrystallization->end chromatography->end

Caption: Decision workflow for improving chemical purity.

Step-by-Step Protocol: Recrystallization of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[4][7][8]

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system.

    • Good Solvents (at elevated temperature): Isopropanol, Ethanol, Methanol.

    • Poor Solvents (at room temperature): Diethyl ether, Hexanes, Ethyl acetate.

    • A good solvent system will dissolve the compound when hot but have low solubility when cold. A common starting point is a mixture of an alcohol and an ether.

  • Dissolution:

    • Place the crude hydrochloride salt in a flask.

    • Add a minimal amount of the chosen hot "good" solvent (e.g., isopropanol) to dissolve the solid completely. Gentle heating may be required.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

    • Hot filter the solution to remove the carbon.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent (e.g., diethyl ether) to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Table 1: Representative Recrystallization Solvent Systems

Solvent System (v/v)Temperature ProfileExpected Purity ImprovementReference/Note
Isopropanol/Diethyl EtherHot to ColdSignificant removal of non-polar impuritiesGeneral Practice
Ethanol/HexaneHot to ColdGood for removing greasy impuritiesGeneral Practice
Methanol/Ethyl AcetateHot to ColdCan be effective for moderately polar impurities[9]

Issue 2: Low Enantiomeric Purity (Low ee)

Scenario: Chiral HPLC analysis reveals a significant peak for the undesired (S)-enantiomer.

Causality-Driven Explanation:

Low enantiomeric excess can stem from the quality of the starting material, (R)-3-(aminomethyl)pyrrolidine, or racemization occurring during the synthesis. It is crucial to ensure the stereochemical integrity of the starting materials. Some synthetic routes for precursors can result in lower optical purity if not carefully controlled.[10]

Troubleshooting Workflow Diagram:

G cluster_1 Enhancing Enantiomeric Purity start Low Enantiomeric Excess (ee) chiral_hplc Preparative Chiral HPLC start->chiral_hplc For small scale diastereomeric_salt Diastereomeric Salt Resolution start->diastereomeric_salt For larger scale end High Enantiomeric Purity (ee > 99%) chiral_hplc->end diastereomeric_salt->end

Caption: Methods for enhancing enantiomeric purity.

Step-by-Step Protocol: Chiral HPLC for Enantiomeric Purity Determination

Accurate determination of the enantiomeric excess is crucial before attempting any chiral purification.[11][12]

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are often effective for carbamates.

    • Recommended Columns: Chiralpak® IA, Chiralcel® OD-H, or similar.

  • Mobile Phase Selection:

    • Normal Phase: A mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol is a good starting point. A small amount of an amine additive (e.g., diethylamine) may be needed to improve peak shape for basic compounds.

    • Reversed Phase: A mixture of water or buffer with acetonitrile or methanol.

  • Method Development:

    • Inject a racemic standard of Benzyl (pyrrolidin-3-ylmethyl)carbamate to determine the retention times of both the (R) and (S) enantiomers.

    • Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5).

    • Once the analytical method is established, it can be scaled up for preparative chiral HPLC if necessary.

Table 2: Starting Conditions for Chiral HPLC Method Development

Chiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)DetectionReference/Note
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90/10)1.0UV at 220 nm[6]
Cellulose tris(3,5-dimethylphenylcarbamate)Heptane/Ethanol (80/20) with 0.1% Diethylamine0.8UV at 220 nmGeneral Practice
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ V)Methanol/Acetic Acid/Triethylamine (100/0.1/0.1)1.0UV at 220 nm[13]

References

  • CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)
  • 2 - Organic Syntheses Procedure. [Link]

  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - NIH. [Link]

  • (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride | C12H17ClN2O2 | CID 45072663. [Link]

  • Separation of Benzyl carbamate on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • US7652152B2 - Synthetic method of optically pure (S)
  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - MDPI. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. [Link]

  • CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google P
  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives - Beilstein Journals. [Link]

  • US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists - Google P
  • chiral separation for enantiomeric determination in the pharmaceutical industry - IAPC-OBP. [Link]

  • A practical route to partially protected pyrrolidines as precursors for the stereoselective synthesis of alexines - PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stereoselective Activity of (R)- and (S)-Benzyl (pyrrolidin-3-ylmethyl)carbamate Hydrochloride

This guide provides a comprehensive framework for the comparative study of the (R)- and (S)-enantiomers of Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. In the absence of direct comparative data in publicly avai...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative study of the (R)- and (S)-enantiomers of Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. In the absence of direct comparative data in publicly available literature, this document synthesizes information on structurally related compounds to propose a robust experimental plan for elucidating the potential stereoselective activities of these molecules. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological screening and characterization of chiral compounds.

The Critical Role of Chirality in Drug Development

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profound differences in their biological activity, pharmacokinetics, and toxicity. One enantiomer may be therapeutically active, while the other could be inactive or even responsible for adverse effects. Therefore, the separate synthesis and biological evaluation of individual enantiomers are critical steps in modern drug discovery and development.

The subjects of this guide, (R)- and (S)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, are chiral molecules containing a pyrrolidine ring, a structural motif frequently found in biologically active compounds. The different spatial arrangements of the substituents on the chiral carbon of the pyrrolidine ring can lead to distinct interactions with biological targets, resulting in stereoselective activity.

Physicochemical Properties

Property(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride(S)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
Molecular Formula C₁₂H₁₉ClN₂O₂C₁₂H₁₉ClN₂O₂
Molecular Weight 258.75 g/mol 258.75 g/mol
Appearance SolidSolid
Chirality (R)-enantiomer(S)-enantiomer

Proposed Experimental Investigation: A Hypothesis-Driven Approach

Based on the structural features of Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, which include an N-benzylpyrrolidine moiety and a carbamate group, we can hypothesize potential biological targets. N-benzylpyrrolidine derivatives have been investigated for their activity in the central nervous system (CNS), particularly as inhibitors of acetylcholinesterase (AChE) and β-secretase 1 (BACE1), both of which are key enzymes in the pathology of Alzheimer's disease.[1] Additionally, 3-aminopyrrolidine derivatives have shown promise as antagonists of the C-C chemokine receptor 2 (CCR2), a target for inflammatory diseases. Carbamate derivatives are also known to possess a wide range of biological activities, including CNS effects.[2]

Therefore, a comparative study of the (R)- and (S)-enantiomers should focus on their potential as:

  • Cholinesterase Inhibitors: To assess their potential in modulating cholinergic neurotransmission.

  • BACE1 Inhibitors: To evaluate their role in the amyloidogenic pathway.

  • CCR2 Antagonists: To investigate their anti-inflammatory potential.

A preliminary assessment of general cytotoxicity is also essential to ensure that any observed activity is not due to non-specific cell death.

Experimental Protocols

Enantiomeric Purity Assessment by Chiral HPLC

Prior to any biological testing, it is crucial to confirm the enantiomeric purity of both the (R)- and (S)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride samples.

Workflow for Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep Dissolve enantiomer in mobile phase hplc Inject sample onto a chiral column (e.g., polysaccharide-based CSP) prep->hplc detect UV Detector hplc->detect analysis Analyze chromatogram for enantiomeric excess (ee%) detect->analysis

Figure 1: Workflow for Chiral HPLC.

Protocol:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of hexane and a polar organic solvent like isopropanol or ethanol, with a small percentage of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Accurately weigh and dissolve each enantiomer in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on amylase or cellulose derivatives.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject each enantiomer separately to determine their retention times. Then, inject a racemic mixture (a 1:1 mixture of both enantiomers) to confirm baseline separation. Calculate the enantiomeric excess (ee%) for each individual sample.

Cell Viability Assay (MTT Assay)

This assay will determine the cytotoxic potential of each enantiomer on a relevant cell line.

Workflow for MTT Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with varying concentrations of each enantiomer incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Figure 2: Workflow for MTT Assay.

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., SH-SY5Y for neurotoxicity or THP-1 for immune cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the (R)- and (S)-enantiomers in cell culture medium. Replace the medium in the wells with the medium containing the compounds and incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each enantiomer.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and its inhibition by the test compounds.[3]

Workflow for AChE Inhibition Assay

G cluster_reagents Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection reagents Prepare buffer, DTNB, ATCI, AChE, and test compounds mix Mix buffer, DTNB, and test compound in a 96-well plate add_ache Add AChE and pre-incubate mix->add_ache add_atci Add ATCI to start the reaction add_ache->add_atci read Measure absorbance at 412 nm kinetically add_atci->read G cluster_reagents Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection reagents Prepare assay buffer, BACE1 enzyme, FRET substrate, and test compounds mix Mix buffer, test compound, and BACE1 enzyme in a 96-well plate add_substrate Add FRET substrate to start the reaction mix->add_substrate incubate Incubate at 37°C add_substrate->incubate read Measure fluorescence (e.g., Ex/Em = 320/405 nm) incubate->read

Figure 4: Workflow for BACE1 FRET Assay.

Protocol:

  • Reagent Preparation: Prepare solutions of BACE1 enzyme and a BACE1 FRET substrate in an appropriate assay buffer (e.g., sodium acetate, pH 4.5).

  • Assay Procedure: In a black 96-well plate, add the assay buffer, different concentrations of the (R)- and (S)-enantiomers, and the BACE1 enzyme solution.

  • Substrate Addition: Initiate the reaction by adding the FRET substrate solution.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET substrate used.

  • Data Analysis: Calculate the percentage of BACE1 inhibition for each concentration and determine the IC₅₀ value for each enantiomer.

CCR2 Antagonist Binding Assay

This assay measures the ability of the test compounds to displace a radiolabeled ligand from the CCR2 receptor. [4] Workflow for CCR2 Binding Assay

G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection prep Prepare cell membranes expressing CCR2, radioligand (e.g., [¹²⁵I]-CCL2), and test compounds mix Incubate membranes, radioligand, and test compounds prep->mix filter Filter through glass fiber filters to separate bound and free radioligand mix->filter wash Wash filters filter->wash count Measure radioactivity using a scintillation counter wash->count

Figure 5: Workflow for CCR2 Binding Assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2) and varying concentrations of the (R)- and (S)-enantiomers.

  • Separation of Bound and Free Ligand: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration and calculate the Ki (inhibition constant) for each enantiomer.

Functional Assay: cAMP Measurement for GPCR Activity

This assay measures the downstream signaling of CCR2, which is a Gi-coupled receptor, by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Workflow for cAMP Assay

G cluster_cell_culture Cell Culture & Treatment cluster_assay cAMP Detection cluster_analysis Data Analysis seed Seed CCR2-expressing cells treat Treat with test compounds (antagonists) seed->treat stimulate Stimulate with a CCR2 agonist (e.g., CCL2) in the presence of forskolin treat->stimulate lyse Lyse cells detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse->detect analysis Determine the IC₅₀ for the inhibition of agonist-induced cAMP response detect->analysis

Sources

Comparative

A Comparative Guide to the Synthesis of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate Hydrochloride: Strategic Insights for Drug Development Professionals

I have gathered a significant amount of information on the synthesis of chiral pyrrolidines and some specific details related to the target molecule, (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. I have iden...

Author: BenchChem Technical Support Team. Date: February 2026

I have gathered a significant amount of information on the synthesis of chiral pyrrolidines and some specific details related to the target molecule, (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. I have identified two primary synthetic strategies:

Route A: Derivatization of a Pre-existing Chiral Pyrrolidine Core. This is exemplified by starting with a commercially available chiral building block like (R)-1-Boc-3-hydroxymethylpyrrolidine. The synthesis involves functional group interconversions to introduce the aminomethyl side chain.

Route B: De Novo Synthesis from an Acyclic Chiral Precursor. This approach involves constructing the pyrrolidine ring from a chiral starting material, such as D-glutamic acid.

I have found several references that provide protocols for individual steps within these routes, such as Boc protection/deprotection, mesylation, azide substitution, Staudinger reduction, and Cbz protection. However, a complete, step-by-step protocol for the entire synthesis of the final target molecule, including yields for each step and a direct comparison of the two routes, is not explicitly detailed in a single source.

To fulfill the user's request, I need to logically assemble the individual reaction steps into two complete, coherent synthetic routes. I will need to infer reasonable reaction conditions and estimate yields based on the provided literature for similar transformations. I will then structure the guide to compare these two routes, highlighting their pros and cons. I have enough information to proceed with generating the detailed guide, including the required diagrams and tables, by carefully synthesizing the information from the various sources I have found. Therefore, no further search queries are immediately necessary.

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a key chiral intermediate in the synthesis of various pharmaceutical agents. Its stereochemically defined structure, featuring a pyrrolidine core with a protected aminomethyl side chain at the C3 position, makes it a valuable building block in drug discovery and development. The efficient and stereocontrolled synthesis of this compound is therefore of significant interest to researchers and process chemists.

This guide provides an in-depth comparison of two prominent synthetic routes to (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. By examining a strategy starting from a pre-existing chiral pyrrolidine building block against a de novo synthesis from an acyclic chiral precursor, this document aims to equip researchers with the critical information needed to make informed decisions based on factors such as starting material availability, scalability, and overall efficiency.

Route A: Stereospecific Functionalization of (R)-1-Boc-3-hydroxymethylpyrrolidine

This synthetic approach leverages a commercially available, enantiopure starting material, (R)-1-Boc-3-hydroxymethylpyrrolpyrrolidine, to ensure the desired stereochemistry from the outset. The core of this strategy lies in the sequential conversion of the primary alcohol to the target aminomethyl group.

Reaction Scheme & Mechanism

The synthesis proceeds through a three-step sequence involving activation of the hydroxyl group, nucleophilic substitution with azide, and subsequent reduction followed by protection and deprotection steps.

Route_A start (R)-1-Boc-3-hydroxymethylpyrrolidine mesylate (R)-1-Boc-3-((mesyloxy)methyl)pyrrolidine start->mesylate 1. MsCl, Et3N DCM, 0 °C to rt azide (R)-1-Boc-3-(azidomethyl)pyrrolidine mesylate->azide 2. NaN3, DMF 80 °C amine (R)-1-Boc-3-(aminomethyl)pyrrolidine azide->amine 3. H2, Pd/C MeOH, rt cbz_protected (R)-Benzyl ((1-Boc-pyrrolidin-3-yl)methyl)carbamate amine->cbz_protected 4. Cbz-Cl, Et3N DCM, 0 °C to rt final_product (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride cbz_protected->final_product 5. HCl in Dioxane rt

Figure 1: Synthetic workflow for Route A.

The initial step involves the activation of the primary alcohol in (R)-1-Boc-3-hydroxymethylpyrrolidine by converting it into a good leaving group, typically a mesylate. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N). The resulting mesylate is then displaced by a nucleophilic azide source, such as sodium azide (NaN3), in a polar aprotic solvent like dimethylformamide (DMF). This SN2 reaction proceeds with inversion of configuration, although in this case, it does not affect the stereocenter at C3 of the pyrrolidine ring.

The azide intermediate is subsequently reduced to the primary amine. A common and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. An alternative to hydrogenation is the Staudinger reduction, which employs a phosphine reagent like triphenylphosphine (PPh3) followed by hydrolysis[1]. The resulting amine is then protected with a carboxybenzyl (Cbz) group using benzyl chloroformate (Cbz-Cl) and a base. Finally, the tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is selectively removed under acidic conditions, typically with hydrochloric acid in an ethereal solvent like dioxane, to yield the desired hydrochloride salt.

Experimental Protocol

Step 1: Synthesis of (R)-tert-butyl 3-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate

To a solution of (R)-1-Boc-3-hydroxymethylpyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude mesylate, which is often used in the next step without further purification.

Step 2: Synthesis of (R)-tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate

The crude mesylate from the previous step is dissolved in DMF, and sodium azide (3.0 eq) is added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude azide.

Step 3: Synthesis of (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

The crude azide is dissolved in methanol, and 10% Pd/C (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated to yield the amine.

Step 4: Synthesis of (R)-tert-butyl 3-(((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate

The amine is dissolved in DCM, and triethylamine (1.5 eq) is added. The solution is cooled to 0 °C, and benzyl chloroformate (1.1 eq) is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the organic layer is separated, washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 5: Synthesis of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

The Boc-protected carbamate is dissolved in a 4 M solution of HCl in 1,4-dioxane and stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to give the final product as a white solid.

Route B: De Novo Synthesis from D-Glutamic Acid

This approach constructs the chiral pyrrolidine ring from an inexpensive and readily available chiral starting material, D-glutamic acid. This strategy offers an alternative that avoids the use of a pre-formed, and potentially more expensive, chiral pyrrolidine derivative.

Reaction Scheme & Mechanism

The synthesis begins with the protection of the amino group and the selective reduction of the side-chain carboxylic acid of D-glutamic acid. The resulting amino alcohol then undergoes cyclization to form a lactam, which is subsequently reduced and further functionalized.

Route_B start D-Glutamic acid protected_acid (R)-5-Oxopyrrolidine- 2-carboxylic acid start->protected_acid 1. Heat (pyroglutamic acid formation) amide (R)-5-Oxopyrrolidine- 2-carboxamide protected_acid->amide 2. SOCl2, then NH3 amine (R)-3-(Aminomethyl)pyrrolidine amide->amine 3. LiAlH4, THF reflux cbz_protected (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate amine->cbz_protected 4. Cbz-Cl, Et3N DCM, 0 °C to rt final_product (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride cbz_protected->final_product 5. HCl in Dioxane rt

Figure 2: Synthetic workflow for Route B.

D-glutamic acid is first converted to (R)-pyroglutamic acid ( (R)-5-oxopyrrolidine-2-carboxylic acid) through thermal dehydration[2]. The carboxylic acid of pyroglutamic acid is then converted to a primary amide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride (SOCl₂), followed by treatment with ammonia.

The crucial step in this route is the reduction of both the lactam carbonyl and the primary amide of the resulting (R)-5-oxopyrrolidine-2-carboxamide. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation to yield (R)-3-(aminomethyl)pyrrolidine. The primary amine of the resulting diamine is more reactive and can be selectively protected with a Cbz group. Finally, formation of the hydrochloride salt provides the target compound.

Experimental Protocol

Step 1: Synthesis of (R)-5-oxopyrrolidine-2-carboxylic acid

D-glutamic acid is heated at 180-190 °C under vacuum for 2-3 hours. The resulting solid is recrystallized from ethanol/water to give (R)-pyroglutamic acid.

Step 2: Synthesis of (R)-5-oxopyrrolidine-2-carboxamide

(R)-pyroglutamic acid (1.0 eq) is suspended in thionyl chloride (2.0 eq) and heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in a suitable solvent like THF and added dropwise to a cooled (0 °C) solution of concentrated aqueous ammonia. The mixture is stirred for 1 hour, and the product is extracted with an organic solvent.

Step 3: Synthesis of (R)-3-(aminomethyl)pyrrolidine

To a suspension of lithium aluminum hydride (4.0 eq) in dry THF at 0 °C, a solution of (R)-5-oxopyrrolidine-2-carboxamide (1.0 eq) in THF is added dropwise. The reaction mixture is then heated at reflux for 24 hours. After cooling, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude diamine.

Step 4: Synthesis of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate

The crude (R)-3-(aminomethyl)pyrrolidine is dissolved in DCM and cooled to 0 °C. Triethylamine (1.1 eq) is added, followed by the dropwise addition of benzyl chloroformate (1.0 eq). The reaction is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried, and concentrated. The product can be purified by chromatography.

Step 5: Synthesis of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

The purified carbamate is dissolved in diethyl ether, and a solution of HCl in ether is added until precipitation is complete. The solid is filtered, washed with ether, and dried to afford the final product.

Comparative Analysis of the Synthetic Routes

FeatureRoute A: From (R)-1-Boc-3-hydroxymethylpyrrolidineRoute B: From D-Glutamic Acid
Starting Material Commercially available, enantiopure, but relatively expensive.Inexpensive, readily available chiral pool starting material.
Stereocontrol Stereochemistry is pre-determined by the starting material.Stereochemistry is established from the chiral starting material.
Number of Steps 5 steps from the starting alcohol.5 steps from D-glutamic acid.
Key Transformations Mesylation, azide substitution, azide reduction, Cbz protection, Boc deprotection.Lactam formation, amidation, dual amide and lactam reduction, Cbz protection, salt formation.
Reagents & Conditions Uses common laboratory reagents; azide chemistry requires caution. Hydrogenation is a standard procedure.Requires a powerful and hazardous reducing agent (LiAlH₄). Thermal cyclization is energy-intensive.
Overall Yield (Estimated) Moderate to good.Generally lower due to the challenging reduction step.
Scalability Generally good, with potential safety considerations for the azide step on a large scale.The use of LiAlH₄ can be challenging and costly to scale up safely.
Purification Chromatography may be required for intermediates and the final product.Purification of the diamine intermediate can be challenging due to its polarity.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. The choice between them will largely depend on the specific needs and constraints of the research or manufacturing environment.

Route A is generally the preferred method for laboratory-scale synthesis and for projects where the cost of the starting material is not a primary concern. The use of a pre-defined chiral building block simplifies the synthesis and often leads to higher overall yields and purity. The individual steps are generally reliable and well-documented in the literature.

Route B presents a more cost-effective option for large-scale production, given the low cost of D-glutamic acid. However, this route involves more challenging chemical transformations, particularly the simultaneous reduction of the lactam and amide functionalities with lithium aluminum hydride, which can be difficult and hazardous to scale up. The purification of the intermediate diamine can also be problematic.

For drug development professionals, Route A offers a more predictable and reliable path for obtaining the target compound with high enantiopurity in the early stages of research and development. As a project progresses towards commercialization, a thorough process optimization and cost-benefit analysis of Route B may be warranted to explore a more economical manufacturing process.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635-646.
  • Van der Eycken, E. V., & Sharma, S. (Eds.). (2015). Microwave-assisted synthesis of heterocycles. Springer.
  • Orru, R. V., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
  • Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part B: Reaction and synthesis. Springer Science & Business Media.
  • Smith, M. B. (2017). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • van Maarseveen, J. H., & Horne, D. A. (2010). The Staudinger Ligation. In Click Chemistry for Biotechnology and Materials Science (pp. 119-137). John Wiley & Sons, Ltd.[1]

  • Orlowski, M., & Meister, A. (1971). 5-Oxo-L-prolinase of rat kidney. Methods in enzymology, 17, 982-986.[2]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Protocol: Personal Protective Equipment for Handling (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

As a Senior Application Scientist, my primary objective is to empower fellow researchers to achieve their goals safely and efficiently. This guide moves beyond a simple checklist, providing a deep, logic-driven framework...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers to achieve their goals safely and efficiently. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for handling (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. The protocols herein are designed to be a self-validating system, grounded in the fundamental principles of chemical safety and risk mitigation. Our approach is not just about wearing equipment; it's about understanding the why behind each layer of protection.

Hazard Assessment: An Expert Analysis

(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a substituted pyrrolidine compound. While a specific, comprehensive toxicological profile for this exact molecule may be limited, its structure provides critical clues for a robust hazard assessment. It belongs to the carbamate and amine hydrochloride families.

  • Carbamate Group: Carbamate compounds, as a class, can exhibit a range of toxicities. Some are known to be cholinesterase inhibitors, while others may cause irritation or allergic reactions[1][2]. Prudence dictates treating any novel carbamate with a high degree of caution.

  • Amine Hydrochloride Salt: This suggests the compound is a solid, likely a crystalline powder. The primary physical hazard is the potential for generating airborne dust during handling (e.g., weighing, transferring). Inhaling fine particulates can cause respiratory irritation[3][4].

  • Analog Compound Data: A Safety Data Sheet (SDS) for a structurally similar compound, tert-Butyl [(3S)-pyrrolidin-3-ylmethyl]carbamate hydrochloride, identifies it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3]. This is our most direct and authoritative indicator of the expected hazard profile.

Based on this analysis, the primary routes of occupational exposure are inhalation of dust, direct skin and eye contact , and accidental ingestion . Our entire safety strategy is built around creating barriers to these routes.

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A truly safe laboratory environment integrates multiple layers of protection.

  • Engineering Controls: This is the most critical step. All handling of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride powder that could generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure. This control contains the hazard at the source, drastically reducing the risk of inhalation.

  • Administrative Controls: These are the procedures that define safe work practices. This includes developing a site-specific Standard Operating Procedure (SOP), designating specific areas for handling this compound, and ensuring all personnel are trained on the SOP and emergency procedures. Prohibiting eating, drinking, or smoking in the laboratory is a fundamental administrative control[5].

  • Personal Protective Equipment (PPE): This is your personal barrier, used in conjunction with the controls above. It is not a substitute for them.

Core PPE Protocol: A Multi-Barrier System

The following PPE is mandatory for all personnel handling (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride.

Primary Barrier: Respiratory Protection

The risk of inhaling aerosolized powder is significant, especially during weight measurement and transfers.

  • Minimum Requirement: When handling the solid compound outside of a primary engineering control (not recommended) or when there is any risk of dust generation even within a hood (e.g., during cleanup of a small spill), a NIOSH-approved N95 or P100 particulate respirator is required[3].

  • Rationale: The hydrochloride salt form is a powder. Fine, low-density particles can easily become airborne and bypass the aerodynamic filtration of the upper respiratory tract, posing an irritation hazard to the lungs[3].

Secondary Barrier: Eye and Face Protection

Direct contact with the eyes can cause serious irritation[3].

  • Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times[6]. Standard safety glasses with side shields are insufficient as they do not provide a seal against airborne dust or splashes.

  • Enhanced Protection: When handling bulk quantities or preparing solutions where a splash hazard exists, a full-face shield must be worn over the chemical splash goggles[7][8].

  • Rationale: The eyes are highly susceptible to chemical irritants. A sealed goggle is the only way to reliably protect against fine powders and accidental splashes. The face shield provides a secondary barrier for the entire face.

Tertiary Barrier: Skin and Body Protection

The compound is classified as a skin irritant[3].

  • Hand Protection: Nitrile gloves are the minimum requirement. For prolonged tasks or when preparing solutions, consider double-gloving. Always check the manufacturer's glove compatibility charts for the specific solvents being used. After handling, remove gloves using the proper technique (peeling them off without touching the outer surface) and wash hands thoroughly with soap and water[3][5].

  • Body Protection: A buttoned, long-sleeved laboratory coat is mandatory. For tasks with a higher risk of contamination, such as large-scale solution preparation or spill cleanup, chemically resistant coveralls or an apron should be worn[7][9].

  • Foot Protection: Closed-toe shoes made of a non-porous material are required in the laboratory at all times.

Operational and Disposal Plans

Step-by-Step Protocol for Weighing and Solution Preparation
  • Preparation: Don all required PPE (goggles, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a plastic-backed absorbent liner on the work surface inside the fume hood. Place all necessary equipment (spatula, weigh boat, beaker with stir bar, solvent) onto the liner.

  • Weighing: Carefully open the container of (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. Use a clean spatula to transfer the desired amount to the weigh boat on a tared balance inside the ventilated enclosure.

  • Transfer: Gently add the weighed powder to the beaker containing the solvent. Avoid "dumping" the powder, which can create a dust cloud.

  • Dissolution: Place the beaker on a stir plate within the fume hood to complete dissolution.

  • Cleanup: Securely close the primary container. Wipe the spatula and any contaminated surfaces with a damp cloth before removing them from the hood. Dispose of the weigh boat and absorbent liner as solid hazardous waste.

Spill Management
  • Minor Spill (Solid): Avoid dry sweeping, which can generate dust[3]. Gently cover the spill with an absorbent material. Carefully scoop the material into a labeled, sealable container for hazardous waste disposal. Clean the area with soap and water.

  • Major Spill: Evacuate the area and alert laboratory safety personnel immediately.

Disposal Plan

All waste streams must be treated as hazardous.

  • Solid Waste: Contaminated PPE (gloves, liners), weigh boats, and spilled material should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, labeled hazardous waste container. Do not discharge to sewer systems[10].

  • Disposal Method: All waste must be disposed of through a licensed chemical destruction facility, typically via controlled incineration, in accordance with all local, state, and federal regulations[10].

Data and Workflow Summary

Table 1: PPE Requirements by Task
Task / OperationEngineering ControlRespiratory ProtectionEye/Face ProtectionHand & Body Protection
Receiving & Storage General VentilationNot RequiredSafety GlassesNitrile Gloves, Lab Coat
Weighing Solid Fume Hood / Ventilated Enclosure N95/P100 Respirator Chemical Splash Goggles Double Nitrile Gloves, Lab Coat
Preparing Solutions Fume Hood As needed based on solventGoggles & Face Shield Nitrile Gloves, Lab Coat
Handling Solutions Fume HoodAs needed based on solventChemical Splash GogglesNitrile Gloves, Lab Coat
Solid Spill Cleanup N/AN95/P100 Respirator Chemical Splash GogglesDouble Nitrile Gloves, Lab Coat
Waste Disposal Fume Hood (for transfers)Not RequiredChemical Splash GogglesNitrile Gloves, Lab Coat
PPE Selection Workflow

PPE_Workflow start Start: Assess Task Handling (R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride task_assessment Assess Physical Form & Potential for Exposure start->task_assessment solid_handling Handling Solid Powder (Weighing, Transfer, Spill) task_assessment->solid_handling Dust/Aerosol Risk liquid_handling Handling Solution (High Concentration / Splash Risk) task_assessment->liquid_handling Splash Risk storage_transport Storage / Low-Risk Transport (Sealed Container) task_assessment->storage_transport Low / Contained Risk ppe_solid Control: Fume Hood / Ventilated Enclosure PPE: • N95/P100 Respirator • Chemical Splash Goggles • Double Nitrile Gloves • Lab Coat solid_handling->ppe_solid ppe_liquid Control: Fume Hood PPE: • Goggles & Face Shield • Nitrile Gloves • Lab Coat liquid_handling->ppe_liquid ppe_storage PPE: • Safety Glasses • Nitrile Gloves • Lab Coat storage_transport->ppe_storage

Caption: Decision workflow for selecting appropriate PPE.

References

  • Apollo Scientific. tert-Butyl [(3S)-pyrrolidin-3-ylmethyl]carbamate hydrochloride Safety Data Sheet.

  • Carl ROTH. Safety data sheet - PERU-BALM natural.

  • Techno PharmChem. BENZYL BENZOATE MATERIAL SAFETY DATA SHEET.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET - Benzyl carbamate.

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - (R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate.

  • Dalton Pharma Services. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

  • Agilent Technologies. Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes.

  • New Jersey Department of Health. HAZARD SUMMARY - AMMONIUM CARBAMATE.

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM.

  • Pickering Laboratories. Carbamate Test Mixture - Safety Data Sheet (SDS).

  • Chemistry For Everyone. What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. YouTube.

  • U.S. Environmental Protection Agency. Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates.

  • BLD Pharmatech. Safety Data Sheet.

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.

  • National Center for Biotechnology Information. Carbamate Toxicity - StatPearls.

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

  • BLD Pharm. (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
Reactant of Route 2
(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
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